molecular formula C8H7IO2 B1302337 4-Iodo-3-methylbenzoic acid CAS No. 52107-87-6

4-Iodo-3-methylbenzoic acid

Cat. No.: B1302337
CAS No.: 52107-87-6
M. Wt: 262.04 g/mol
InChI Key: DKMIWBBIVNNAMG-UHFFFAOYSA-N
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Description

4-Iodo-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7IO2 and its molecular weight is 262.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-3-methylbenzoic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMIWBBIVNNAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363985
Record name 4-Iodo-3-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52107-87-6
Record name 4-Iodo-3-methylbenzoic acid
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Record name 4-Iodo-3-methylbenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3-methylbenzoic acid, identified by the CAS number 52107-87-6 , is an important halogenated aromatic carboxylic acid.[1] Its structure, featuring an iodine atom and a methyl group on the benzoic acid backbone, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information, tailored for professionals in research and drug development.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing synthetic routes and for understanding its behavior in various chemical environments.

PropertyValueReference
CAS Number 52107-87-6[1]
Molecular Formula C8H7IO2[1]
Molecular Weight 262.04 g/mol [1]
Melting Point 223-225 °C[1]
Boiling Point 327.7 ± 30.0 °C (Predicted)[1]
Density 1.867 ± 0.06 g/cm³ (Predicted)[1]
pKa 4.09 ± 0.10 (Predicted)[1]
Solubility Soluble in methanol.[2]
Appearance Solid

Synthesis of this compound

Several synthetic routes for this compound have been reported, often starting from commercially available precursors.[3] A common and straightforward method involves the hydrolysis of its corresponding methyl ester, methyl 4-iodo-3-methylbenzoate.

Experimental Protocol: Hydrolysis of Methyl 4-iodo-3-methylbenzoate

This protocol describes the base-catalyzed hydrolysis of methyl 4-iodo-3-methylbenzoate to yield this compound.

Materials:

  • Methyl 4-iodo-3-methylbenzoate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 4-iodo-3-methylbenzoate in methanol.

  • Add a solution of sodium hydroxide in water to the methanolic solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Acidify the solution to a pH of approximately 3 using concentrated hydrochloric acid. This will precipitate the carboxylic acid.

  • Collect the solid product by filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product under vacuum to yield this compound.

Below is a workflow diagram illustrating the synthesis of this compound.

G Synthesis of this compound cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product start 4-Amino-3-methylbenzonitrile step1 1. Diazotization (NaNO₂, aq. H₂SO₄) 2. Iodination (KI) start->step1 Two-step reaction step2 Hydrolysis (aq. NaOH) step1->step2 product This compound step2->product

Caption: A multi-step synthesis route to this compound.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and material science sectors.

Pharmaceutical Intermediate: This compound serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The presence of the iodine atom allows for its use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and introduce new functionalities. While specific drugs derived from this molecule are not extensively documented in the public domain, its structural motifs are of interest in medicinal chemistry for the development of new therapeutic agents. Benzoic acid derivatives, in general, have been investigated for a wide range of biological activities, including anticancer properties.

Material Science: The rigid structure and functional groups of this compound make it a suitable component for the synthesis of advanced materials. It has been explored as a linker in the construction of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage and catalysis. Additionally, its derivatives are being investigated for the development of liquid crystals used in display technologies.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for aryl iodides like this compound. This reaction is used to form a biaryl linkage.

Materials:

  • This compound (or its ester derivative)

  • An arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • A base (e.g., K₂CO₃, Cs₂CO₃)

  • An appropriate solvent system (e.g., toluene/ethanol/water or dioxane/water)

Procedure:

  • In a reaction vessel, combine this compound (or its ester), the arylboronic acid, and the base.

  • Add the palladium catalyst to the mixture.

  • Add the solvent system.

  • Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it.

  • Heat the mixture to the required temperature (typically 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by diluting with an organic solvent and washing with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G Catalytic Cycle of Suzuki-Miyaura Cross-Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate boronate [R²-B(OR)₃]⁻ boronate->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R¹-R² reductive_elimination->product

References

An In-depth Technical Guide to 4-Iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Iodo-3-methylbenzoic acid, a valuable building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and characterization.

Core Compound Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring an iodine atom and a methyl group on the benzoic acid backbone, makes it a versatile intermediate for introducing the 4-iodo-3-methylbenzoyl moiety into larger molecules.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₇IO₂
Molecular Weight 262.04 g/mol
CAS Number 52107-87-6

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from 4-Amino-3-methylbenzoic acid. This process involves the diazotization of the amino group followed by displacement with iodide.

Experimental Protocol: Synthesis via Diazotization and Iodination

This protocol outlines the necessary steps for the laboratory-scale synthesis of this compound.

Materials:

  • 4-Amino-3-methylbenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Distilled Water

  • Ethanol

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve 4-Amino-3-methylbenzoic acid in a solution of distilled water and concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

    • Stir the mixture for an additional 20-30 minutes at 0-5 °C.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide in water.

    • Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (release of nitrogen gas) will be observed.

    • Allow the reaction mixture to slowly warm to room temperature and then gently heat to approximately 50-60 °C for about one hour to ensure complete reaction.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by vacuum filtration. If the product is in solution, proceed with extraction.

    • To remove any excess iodine, wash the crude product (or the organic layer after extraction with a suitable solvent like diethyl ether or ethyl acetate) with a saturated solution of sodium thiosulfate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent, such as an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Characterization

Expected Analytical Data:

  • ¹H NMR: Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling constants will be indicative of their positions on the aromatic ring.

  • ¹³C NMR: Resonances for the seven aromatic carbons and the methyl carbon. The carbon attached to the iodine will show a characteristic downfield shift.

  • IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch, and aromatic C-H and C=C stretches.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 262.04 g/mol , along with a characteristic isotopic pattern due to the presence of iodine.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_intermediate Intermediate cluster_reaction2 Step 2: Iodination cluster_product Crude Product cluster_purification Purification cluster_final Final Product 4-Amino-3-methylbenzoic_acid 4-Amino-3-methylbenzoic Acid Diazotization Diazotization (NaNO₂, HCl, 0-5°C) 4-Amino-3-methylbenzoic_acid->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Iodination Iodination (KI) Diazonium_Salt->Iodination Crude_Product Crude this compound Iodination->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

A Technical Guide to the Solubility of 4-Iodo-3-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-iodo-3-methylbenzoic acid in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a strong theoretical and practical framework for researchers. This includes an inferred solubility profile based on structurally similar compounds, a detailed experimental protocol for precise solubility determination, and a logical workflow to guide experimental design.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzene ring with iodo, methyl, and carboxylic acid functional groups, dictates its physicochemical properties, including its solubility. The presence of the carboxylic acid group suggests the potential for hydrogen bonding, which can influence its solubility in polar solvents. Conversely, the aromatic ring and the iodo and methyl substituents contribute to its nonpolar character, suggesting solubility in less polar organic solvents. Understanding the solubility of this compound is critical for a range of applications, including organic synthesis, reaction kinetics, purification processes, and formulation development in the pharmaceutical industry.

Inferred Solubility Profile

Table 1: Qualitative Solubility of Structurally Similar Benzoic Acid Derivatives

Solvent FamilyExample SolventsExpected Solubility of this compoundRationale
Polar Protic Methanol, EthanolLikely SolubleThe carboxylic acid group can form hydrogen bonds with the hydroxyl groups of the alcohols.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Likely SolubleThe polarity of these solvents can interact with the polar carboxylic acid group, while their organic nature can accommodate the nonpolar parts of the molecule.
Nonpolar Aromatic Toluene, BenzeneModerately Soluble to SolubleThe aromatic ring of the solute can interact favorably with the aromatic solvent via π-π stacking.
Halogenated Dichloromethane, ChloroformModerately Soluble to SolubleThe presence of the iodine atom may enhance solubility in halogenated solvents.
Nonpolar Aliphatic Hexane, CyclohexaneLow SolubilityThe overall polarity of the molecule due to the carboxylic acid group is likely too high for significant solubility in nonpolar aliphatic solvents.
Aqueous WaterSparingly SolubleWhile the carboxylic acid group can interact with water, the bulky, nonpolar aromatic ring, iodo, and methyl groups will limit aqueous solubility.

This table is based on general principles of solubility and data for analogous compounds. Experimental verification is required for precise quantitative values.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique to determine the equilibrium solubility of a solid compound in a solvent. This protocol outlines a general procedure that can be adapted for this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg or better)

  • Vials with screw caps and inert liners

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

  • Equilibration:

    • Seal the vials and place them in a constant temperature orbital shaker or water bath.

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed container or a volumetric flask. This step is critical to remove any remaining solid particles.

    • Determine the concentration of this compound in the filtrate using a validated analytical method:

      • Gravimetric Analysis: Evaporate the solvent from a known mass of the filtered solution and weigh the remaining solid solute. This method is straightforward but requires the solute to be non-volatile.[1]

      • Spectroscopic Analysis (UV-Vis): If the compound has a suitable chromophore, measure the absorbance of the diluted solution at a specific wavelength and determine the concentration using a pre-established calibration curve.

      • Chromatographic Analysis (HPLC): This is often the preferred method due to its high sensitivity and specificity. Dilute the filtered solution and analyze it by HPLC with a suitable detector (e.g., UV) to determine the concentration against a standard curve.

Data Calculation

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

  • For Gravimetric Analysis:

    • Solubility ( g/100 mL) = (mass of residue in g / volume of filtrate in mL) * 100

  • For Instrumental Analysis (UV-Vis, HPLC):

    • Determine the concentration from the calibration curve and account for any dilutions made.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow start Start: Define Solvents and Temperature prep Prepare Supersaturated Mixtures start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate separate Separate Solid and Liquid Phases (Centrifuge) equilibrate->separate sample Sample and Filter Supernatant separate->sample analysis Analyze Solute Concentration sample->analysis gravimetric Gravimetric Method analysis->gravimetric  If applicable hplc HPLC Analysis analysis->hplc  Recommended uv_vis UV-Vis Analysis analysis->uv_vis  If applicable calculate Calculate and Report Solubility gravimetric->calculate hplc->calculate uv_vis->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible literature, a systematic approach based on the principles of chemical similarity and established experimental protocols can be employed to determine this crucial parameter. The provided inferred solubility profile serves as a preliminary guide for solvent selection, and the detailed isothermal shake-flask method offers a robust framework for obtaining accurate and reproducible solubility data. For researchers in drug development and organic synthesis, the experimental determination of solubility is a fundamental step, and the methodologies outlined in this guide provide a clear path to achieving this.

References

Commercial Suppliers and Technical Guide for 4-Iodo-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for 4-Iodo-3-methylbenzoic acid (CAS No. 52107-87-6). The information is tailored for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. This guide includes a comparative table of suppliers, detailed experimental protocols for common synthetic applications, and workflow diagrams to facilitate experimental design and execution.

Introduction to this compound

This compound is an aromatic carboxylic acid containing an iodine substituent. This structural feature makes it a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. Its utility is prominent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the carboxylic acid group provides a handle for further functionalization, such as amidation or esterification, while the iodo group is an excellent leaving group for reactions like Suzuki, Sonogashira, and Heck couplings.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. Below is a summary of offerings from several key suppliers. Please note that availability and specifications are subject to change, and it is recommended to consult the supplier's website for the most current information.

SupplierCAS NumberMolecular FormulaPurityAdditional Notes
--INVALID-LINK--52107-87-6C₈H₇IO₂Not specified; sold as "AldrichCPR" for early discovery research. Buyer assumes responsibility to confirm purity.[1]Product is noted as discontinued, but technical and safety information may still be available.
--INVALID-LINK--52107-87-6C₈H₇IO₂≥98%For research use only.[2]
--INVALID-LINK--52107-87-6C₈H₇IO₂98%Available in gram quantities.[3]
--INVALID-LINK--52107-87-6C₈H₇IO₂High PurityAccompanied by a Certificate of Analysis.
--INVALID-LINK--Not specifiedNot specifiedIndustrial Grade-
--INVALID-LINK--52107-87-6C₈H₇IO₂Not specifiedListed as a chemical building block.[4]

This table is for informational purposes only. For current pricing and availability, please contact the suppliers directly.

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent in cross-coupling reactions. Below are detailed, representative protocols for Suzuki-Miyaura and Sonogashira couplings, which are foundational methods for drug discovery and development.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

Reaction Principle: The reaction involves a palladium(0) catalyst that undergoes oxidative addition with the aryl iodide. Subsequent transmetalation with a boronic acid (activated by a base) and reductive elimination yields the desired biaryl product and regenerates the palladium(0) catalyst.

Detailed Experimental Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%).

  • Solvent Addition: Add a degassed solvent system. A common mixture is a 4:1 ratio of a non-polar organic solvent to a polar protic solvent, such as Toluene:Ethanol (10 mL).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to a temperature between 80-100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified biaryl product.

Suzuki_Miyaura_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine: - this compound - Arylboronic acid - Base (e.g., K2CO3) start->reagents catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) reagents->catalyst solvent Add Degassed Solvent (e.g., Toluene/Ethanol) catalyst->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end End purify->end

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Reaction Principle: This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The palladium cycle involves oxidative addition of the aryl iodide, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.

Detailed Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 eq.), the palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%), and the copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide, 10 mL) and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq.).

  • Alkyne Addition: Stir the mixture for 5-10 minutes at room temperature, then add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise via syringe.

  • Reaction Execution: Stir the reaction at room temperature or heat to a temperature between 40-80 °C.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired arylalkyne.

Sonogashira_Coupling_Signaling_Pathway Sonogashira Catalytic Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R-I) pd0->oxidative_addition pd_complex R-Pd(II)-I(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R-Pd(II)-C≡CR'(L2) transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡CR' reductive_elimination->product cu_catalyst CuI cu_acetylide Cu-C≡CR' cu_catalyst->cu_acetylide alkyne H-C≡CR' alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->transmetalation

Caption: Simplified signaling pathway of the Sonogashira catalytic cycles.

Conclusion

This compound is a readily available and highly useful building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. The protocols provided herein for Suzuki-Miyaura and Sonogashira couplings offer robust starting points for the application of this versatile intermediate. Researchers are encouraged to consult the specific literature for their target molecules to further optimize reaction conditions. The selection of a reliable commercial supplier is the critical first step in ensuring the quality and reproducibility of experimental results.

References

An In-depth Technical Guide to the Safe Handling of 4-Iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 4-Iodo-3-methylbenzoic acid and its isomer, 3-Iodo-4-methylbenzoic acid, intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound and its isomer are iodinated derivatives of methylbenzoic acid. While the CAS number for this compound is 52107-87-6, the isomer 3-Iodo-4-methylbenzoic acid (CAS 82998-57-0) is more commonly referenced in safety literature.[1][2] The data presented below corresponds to 3-Iodo-4-methylbenzoic acid unless otherwise specified.

Table 1: Physicochemical Data for Iodo-methylbenzoic Acid Isomers

Property3-Iodo-4-methylbenzoic acidThis compound
Molecular Formula C8H7IO2[2]C8H7IO2[1]
Molecular Weight 262.04 g/mol [3]262.04 g/mol [1]
Appearance Solid[4]Not specified
Melting Point 210-212 °C[3][4]Not specified
Boiling Point 278.5 °C (rough estimate)[3]Not specified
Solubility Soluble in methanol.[3]Not specified
Flash Point 168.6 °C[3]Not specified
Vapor Pressure 1.16E-05 mmHg at 25°C[3]Not specified
Density 1.7835 (estimate)[3]Not specified

Hazard Identification and Classification

These compounds are classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[2][5]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[2][5]
Specific target organ toxicity — single exposure3 (Respiratory system)H335: May cause respiratory irritation.[2][5]

Signal Word: Warning[2][5]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize risk. This involves a combination of engineering controls, personal protective equipment, and safe work practices.

Engineering Controls
  • Ventilation: Handle in a well-ventilated area.[6] Use of a chemical fume hood is recommended to control exposure to dust and vapors.[7]

  • Eye Wash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and close to the workstation.[8][9]

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][8][9]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2][8]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the powder.[4]
Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6][8]

  • Incompatible materials include strong oxidizing agents and strong bases.[8][9]

Experimental Workflow for Safe Handling

The following diagram outlines a general workflow for safely handling iodo-methylbenzoic acid powders in a laboratory setting, from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal cluster_hazards Key Safety Checkpoints A Receive & Inspect Container B Don PPE (Gloves, Goggles, Lab Coat, Respirator) A->B Verify label & integrity C Work in Fume Hood B->C Before handling D Weigh Required Amount C->D Ensure proper ventilation H1 Avoid Dust Inhalation C->H1 E Prepare Solution or Reaction D->E Use anti-static weigh paper H2 Prevent Skin/Eye Contact D->H2 F Close Container & Return to Storage E->F After use G Decontaminate Work Area E->G After experiment completion H Dispose of Contaminated Waste (e.g., pipette tips, weigh boats) G->H I Remove & Dispose of PPE H->I H3 Proper Waste Segregation H->H3 J Wash Hands Thoroughly I->J

Caption: General workflow for safe handling of powdered iodo-methylbenzoic acid.

First Aid and Emergency Procedures

Table 4: First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1][10]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][2]

In case of a spill, avoid dust formation.[8] Sweep up and shovel into suitable containers for disposal.[2]

Stability and Reactivity

  • Chemical Stability: The product is stable under normal conditions.[5]

  • Conditions to Avoid: Incompatible products and excess heat.[5]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[8][9]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen iodide may form.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] The primary health hazards are irritation to the skin, eyes, and respiratory system.[3] No data is available to indicate that the material is carcinogenic.[7]

Disposal Considerations

Dispose of this material and its container at an approved waste disposal plant.[8][10] Do not let the product enter drains.[10] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

References

A Methodological and Predictive Guide to the Crystal Structure of 4-Iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, a definitive crystal structure for 4-Iodo-3-methylbenzoic acid has not been publicly reported. This guide therefore provides a comprehensive methodological framework and predictive analysis for its determination and structural features, intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. The presence of a bulky iodine atom and a methyl group on the benzoic acid scaffold suggests that its crystal packing will be influenced by a combination of hydrogen bonding, halogen bonding, and steric effects. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting its physicochemical properties, such as solubility, melting point, and bioavailability, which are critical parameters in drug development. This document outlines the experimental procedures for determining the crystal structure of this compound and provides a predictive summary of its likely crystallographic parameters and intermolecular interactions based on known chemical principles and data from analogous structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₈H₇IO₂[1]
Molecular Weight262.04 g/mol [1]
CAS Number52107-87-6[1]
AppearanceExpected to be a white to off-white crystalline solidGeneral knowledge
Melting PointNot reported
SolubilityExpected to be sparingly soluble in water, soluble in organic solventsGeneral knowledge

Experimental Protocols

The determination of the crystal structure of this compound would typically involve the following experimental procedures.

Synthesis

Several synthetic routes to this compound have been reported. A common method involves the diazotization of an amino precursor followed by a Sandmeyer-type reaction with potassium iodide.

Example Protocol:

  • Diazotization: 4-Amino-3-methylbenzonitrile is dissolved in an aqueous solution of a strong acid (e.g., sulfuric acid). The solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Iodination: The cold diazonium salt solution is then added to a solution of potassium iodide. The reaction mixture is stirred and allowed to warm to room temperature, leading to the formation of 4-Iodo-3-methylbenzonitrile.

  • Hydrolysis: The resulting nitrile is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.[1]

Crystallization

High-quality single crystals are essential for X-ray diffraction studies. Slow evaporation from a suitable solvent is a common and effective method for growing crystals of organic acids.

Protocol:

  • Solvent Selection: A solvent in which this compound exhibits moderate solubility should be chosen. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) is recommended.

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature or a slightly elevated temperature.

  • Evaporation: The solution is filtered to remove any particulate matter and then loosely covered to allow for the slow evaporation of the solvent over several days to weeks in a vibration-free environment.

  • Crystal Harvesting: Once well-formed single crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. To minimize thermal vibrations, data is typically collected at a low temperature (e.g., 100 K). The instrument is equipped with a radiation source (e.g., Mo Kα or Cu Kα), a goniometer for rotating the crystal, and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using full-matrix least-squares methods to achieve the best possible fit between the calculated and observed diffraction patterns.

Predicted Crystallographic Data

While the specific crystallographic data for this compound is not available, a typical analysis of a small organic molecule would yield the parameters outlined in Table 2. These values are predictive and based on common observations for similar compounds.

ParameterPredicted Value/RangeDescription
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for small organic molecules.
Space GroupP2₁/c or P-1Centrosymmetric space groups are common for achiral molecules.
a, b, c (Å)5-15, 5-20, 10-25Typical unit cell dimensions for a molecule of this size.
α, γ (°)90For monoclinic and orthorhombic systems.
β (°)90-110For the monoclinic system.
V (ų)800-1500The volume of the unit cell.
Z4 or 8The number of molecules per unit cell.
Dcalc (g/cm³)1.8-2.2The calculated density.
R-factor< 0.05A measure of the agreement between the model and the data.

Predicted Intermolecular Interactions

The molecular structure of this compound suggests the presence of several key intermolecular interactions that will govern its crystal packing. These are summarized in Table 3.

Interaction TypeDonorAcceptorPredicted Distance (Å)Significance in Crystal Packing
Hydrogen BondingO-H (Carboxylic Acid)O (Carbonyl)2.5 - 2.8Primary interaction, likely forming centrosymmetric dimers.
Halogen BondingC-IO (Carbonyl)3.0 - 3.5Secondary interaction, contributing to the overall packing arrangement.
π-π StackingBenzene RingBenzene Ring3.3 - 3.8Possible interaction, depending on the steric influence of the substituents.

Visualizations

The following diagrams illustrate the general workflow for crystal structure determination and the potential intermolecular interactions.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Figure 1: Experimental workflow for crystal structure determination.

intermolecular_interactions cluster_dimer Hydrogen-Bonded Dimer cluster_halogen Halogen Bonding mol1 Molecule A mol2 Molecule B mol1_COOH C(=O)OH mol2_COOH HO(O=)C mol1_COOH->mol2_COOH Hydrogen Bond mol3 Molecule C mol4 Molecule D mol3_I C-I mol4_O C=O mol3_I->mol4_O Halogen Bond

Figure 2: Potential intermolecular interactions in the crystal structure.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its synthesis, crystallization, and structural analysis. The predicted structural features, dominated by hydrogen-bonded dimers and supplemented by halogen bonding, offer a strong starting point for understanding the solid-state behavior of this compound. The successful elucidation of its crystal structure will be a valuable contribution to the fields of crystallography, materials science, and drug development.

References

The Synthetic Versatility of 4-Iodo-3-methylbenzoic Acid: A Technical Guide for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-3-methylbenzoic acid is a versatile aromatic building block with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a sterically accessible iodine atom and a carboxylic acid moiety, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions and a valuable scaffold for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the key applications of this compound, including detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings. Furthermore, this document explores its role as a foundational element in the development of novel therapeutics, supported by quantitative data and visual representations of synthetic pathways.

Introduction

Substituted benzoic acids are privileged structures in the realm of organic chemistry and drug discovery, serving as key intermediates in the synthesis of a wide array of commercially important compounds. Among these, this compound (CAS No. 52107-87-6) has emerged as a particularly useful reagent. The presence of an iodine atom, a highly reactive halogen in palladium-catalyzed reactions, coupled with a methyl group that can influence molecular conformation and a carboxylic acid handle for further functionalization, provides a powerful platform for molecular elaboration. This guide will systematically explore the synthetic utility of this compound, with a focus on practical applications for laboratory and industrial settings.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.[1] This reactivity is central to its application in three major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds which are prevalent in pharmaceuticals and materials science.[2] this compound serves as an excellent coupling partner with a variety of boronic acids and their derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O8012>95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O100892
3Thiophene-2-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O901688

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired boronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water, 10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents This compound This compound Product Product This compound->Product Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2)->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product Base Base Base->Product

Caption: Suzuki-Miyaura Coupling of this compound.

Sonogashira Coupling: Access to Arylalkynes

The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[3] this compound readily couples with a variety of terminal alkynes under mild conditions.[4]

Table 2: Representative Conditions for Sonogashira Coupling of this compound

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT94
2TrimethylsilylacetylenePd(OAc)₂ (1)CuI (2)i-Pr₂NHDMF5090
3Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)PiperidineToluene6085

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%) in the anhydrous solvent (e.g., THF).

  • Reagent Addition: Add the amine base (e.g., triethylamine, 3.0 mmol, 3.0 eq.) followed by the dropwise addition of the terminal alkyne (1.1 mmol, 1.1 eq.).

  • Reaction: Stir the mixture at the appropriate temperature. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.[5]

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents This compound This compound Product Product This compound->Product Terminal Alkyne (R-C≡CH) Terminal Alkyne (R-C≡CH) Terminal Alkyne (R-C≡CH)->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Product Base Base Base->Product

Caption: Sonogashira Coupling of this compound.

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to produce substituted alkenes, a fundamental transformation in organic synthesis.[6] this compound can be effectively coupled with various alkenes to generate stilbene and cinnamic acid derivatives.[7]

Table 3: Representative Conditions for Heck Reaction of this compound

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)NaOAcDMF1202485
2Methyl acrylatePd(PPh₃)₄ (3)Et₃NAcetonitrile1001891
3n-Butyl acrylatePdCl₂(PPh₃)₂ (2)K₂CO₃NMP1301688

Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup: Combine this compound (1.0 mmol, 1.0 eq.), the alkene (1.5 mmol, 1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the base (e.g., NaOAc, 1.5 mmol, 1.5 eq.) in a sealed tube.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF or NMP).

  • Reaction: Heat the mixture in a preheated oil bath to the specified temperature. Monitor the reaction's progress via TLC or GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent. Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: After solvent removal, purify the crude product by column chromatography.[8]

Heck_Reaction cluster_reactants Reactants cluster_reagents Reagents This compound This compound Product Product This compound->Product Alkene (R-CH=CH2) Alkene (R-CH=CH2) Alkene (R-CH=CH2)->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Base Base Base->Product

Caption: Heck Reaction of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Aromatic carboxylic acids and their derivatives are integral components of numerous therapeutic agents. The structural motif of this compound can be found in various classes of bioactive molecules. The carboxylic acid functionality can be readily converted to amides, esters, and other functional groups, providing a diverse range of derivatives for biological screening.[9][10] The iodo-substituent, besides its utility in cross-coupling, can also act as a heavy atom for X-ray crystallography studies of protein-ligand complexes or be replaced with other functional groups through nucleophilic aromatic substitution.

While direct examples of marketed drugs derived from this compound are not prominently documented, its structural analogs, such as aminobenzoic acids, are well-established pharmacophores.[11] For instance, the core structure is related to non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic classes.[12] The strategic placement of the methyl and iodo groups allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for drug development.

Drug_Discovery_Workflow A This compound B Cross-Coupling Reactions (Suzuki, Sonogashira, Heck) A->B C Amide/Ester Formation A->C D Diverse Compound Library B->D C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: Workflow for Drug Discovery from this compound.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its reactivity in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, provides efficient access to a wide range of complex molecular architectures. The detailed protocols and representative data presented in this guide are intended to facilitate the practical application of this reagent in both academic and industrial research. The potential for derivatization of its carboxylic acid moiety further enhances its utility as a scaffold for the discovery of novel bioactive compounds. As the demand for efficient and modular synthetic strategies continues to grow, the importance of key building blocks like this compound in advancing chemical and pharmaceutical sciences is undeniable.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-methylbenzoic Acid with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, is widely employed in academic and industrial research, including the synthesis of pharmaceuticals and functional materials.[3] 4-Iodo-3-methylbenzoic acid is a valuable building block, and its coupling with various arylboronic acids provides access to a diverse range of 3-methyl-4-arylbenzoic acids, which are important scaffolds in medicinal chemistry and materials science.

These application notes provide a detailed overview, experimental protocols, and representative data for the Suzuki coupling of this compound with a selection of arylboronic acids.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated to form the biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is crucial for a successful and high-yielding Suzuki coupling reaction. For a substrate like this compound, the presence of the carboxylic acid group may influence the reaction conditions, particularly the choice of base.

Data Presentation

Table 1: Representative Conditions and Yields for the Suzuki Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)901292
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)901295
34-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001688
44-Acetylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001685
53-Thienylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)901489
62-Methylphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)1002478

Yields are representative and may vary depending on the specific reaction conditions and purification methods.

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of this compound with arylboronic acids. These protocols are based on established procedures for similar substrates.[5]

Protocol 1: General Procedure using Pd(PPh₃)₄ and K₂CO₃

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system, a 3:1:1 mixture of toluene, ethanol, and water, via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 12 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid product.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-methyl-4-arylbenzoic acid.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid synthesis, a microwave-assisted protocol can be employed.

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reactor vials

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and cesium carbonate (2.0 equiv.).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1 (steps 8-15).

Visualizations

Below are diagrams illustrating the experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_workflow Experimental Workflow A Reactant Preparation (this compound, Arylboronic acid, Base) B Catalyst Addition (e.g., Pd(PPh3)4) A->B C Solvent Addition & Degassing B->C D Reaction (Heating under Inert Atmosphere) C->D E Workup (Acidification, Extraction, Washing) D->E F Purification (Chromatography or Recrystallization) E->F G Product Analysis (NMR, MS) F->G

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 Pd_int1 Ar-Pd(II)L2-I Pd0->Pd_int1 Oxidative Addition Pd_int2 Ar-Pd(II)L2-Ar' Pd_int1->Pd_int2 Transmetalation Product1 I- Pd_int2->Pd0 Reductive Elimination Product2 [B(OH)3X]- Product_final Ar-Ar' Pd_int2->Product_final Reactant1 Ar-I Reactant1->Pd_int1 Reactant2 Ar'-B(OH)2 + Base Reactant2->Pd_int2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

References

Application Notes and Protocols for the Heck Reaction of 4-Iodo-3-methylbenzoic Acid with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become a cornerstone in organic synthesis, enabling the construction of complex molecular architectures and finding widespread application in the pharmaceutical and materials science industries. These application notes provide a detailed overview of the reaction conditions for the Heck coupling of 4-iodo-3-methylbenzoic acid with various alkenes, offering researchers a reliable starting point for their synthetic endeavors. This compound is a valuable building block, and its functionalization via the Heck reaction opens avenues to a diverse range of substituted benzoic acid derivatives.

Reaction Scheme

The general scheme for the Heck reaction of this compound with an alkene is depicted below:

Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Heck reaction of various aryl iodides with common alkenes like acrylates and styrene. While specific data for this compound is not extensively reported, the data for structurally similar substituted iodobenzenes provides a strong predictive framework for reaction optimization.

Table 1: Heck Reaction of Substituted Iodobenzenes with n-Butyl Acrylate [2]

EntryAryl IodideProductYield (%)
1Iodobenzene(E)-butyl cinnamate98
24-Iodoanisole(E)-butyl 3-(4-methoxyphenyl)acrylate95
34-Iodotoluene(E)-butyl 3-(p-tolyl)acrylate96
44-Iodobenzonitrile(E)-butyl 3-(4-cyanophenyl)acrylate99
51-Iodo-4-nitrobenzene(E)-butyl 3-(4-nitrophenyl)acrylate100
62-Iodotoluene(E)-butyl 3-(o-tolyl)acrylate85

Table 2: Heck Reaction of Ethyl 4-Iodobenzoate with Styrene [3]

ParameterCondition
Aryl IodideEthyl 4-iodobenzoate
AlkeneStyrene
CatalystPd(OAc)₂ (1 mol%)
LigandP(o-tolyl)₃ (2 mol%)
BaseTriethylamine (1.5 equiv.)
SolventAnhydrous DMF
Temperature100 °C
Hypothetical Yield ~90-98%

Experimental Protocols

The following protocols are generalized procedures for the Heck reaction of this compound with an acrylate and styrene. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Heck Reaction of this compound with Ethyl Acrylate

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) or Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Standard glassware for workup and purification

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.01-0.02 mmol, 1-2 mol%), and the phosphine ligand (0.02-0.04 mmol, 2-4 mol%).

  • Add the anhydrous solvent (e.g., DMF, 5 mL).

  • Add the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.).

  • Add ethyl acrylate (1.5 mmol, 1.5 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-3-(4-carboxy-2-methylphenyl)acrylic acid ethyl ester.

Protocol 2: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Standard glassware for workup and purification

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Flush the tube with an inert gas (e.g., argon).

  • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv.) via syringe.

  • Add styrene (1.2 mmol, 1.2 equiv.).

  • Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (E)-4-(styryl)-3-methylbenzoic acid.

Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord PiComplex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ Coord->PiComplex MigIns Migratory Insertion PiComplex->MigIns AlkylPd R-CH₂-CH(Ar)-Pd(II)L₂-X MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim HydridoPd H-Pd(II)L₂-X BetaElim->HydridoPd Product Substituted Alkene BetaElim->Product RedElim Reductive Elimination (Base) HydridoPd->RedElim RedElim->Pd0 BaseHX Base-HX RedElim->BaseHX ArX Ar-X ArX->OxAdd Alkene Alkene Alkene->Coord

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for performing a Heck reaction.

Heck_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) start->setup reaction Heating and Stirring (80-100 °C, 4-24 h) setup->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction and Washing) monitoring->workup Complete drying Drying and Concentration workup->drying purification Purification (Column Chromatography) drying->purification product Final Product purification->product

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-3-methylbenzoic Acid with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] Developed by Kenkichi Sonogashira, this reaction has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry, natural products synthesis, and materials science.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, and it is renowned for its mild reaction conditions and broad functional group tolerance.[3]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4-iodo-3-methylbenzoic acid with various terminal alkynes. This compound is a valuable building block, and its coupling products, 4-(alkynyl)-3-methylbenzoic acids, are important intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The resulting arylalkyne motif is a key structural element in many pharmaceuticals.[2]

Reaction Mechanism and Workflow

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the active palladium(0) catalyst.[1] A generalized workflow for the Sonogashira coupling experiment is depicted below.

G cluster_setup Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification setup_reactants Combine this compound, Pd catalyst, CuI, and base in a dry flask setup_atmosphere Establish inert atmosphere (Ar or N2) setup_reactants->setup_atmosphere setup_solvent Add anhydrous solvent and stir setup_atmosphere->setup_solvent setup_alkyne Add terminal alkyne dropwise setup_solvent->setup_alkyne reaction_stir Stir at specified temperature setup_alkyne->reaction_stir reaction_monitor Monitor progress by TLC or GC/MS reaction_stir->reaction_monitor workup_cool Cool to room temperature reaction_monitor->workup_cool Upon completion workup_filter Dilute and filter to remove solids workup_cool->workup_filter workup_wash Wash organic phase workup_filter->workup_wash workup_dry Dry, filter, and concentrate workup_wash->workup_dry workup_purify Purify by column chromatography workup_dry->workup_purify

Caption: A generalized workflow for the Sonogashira coupling of this compound with terminal alkynes.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with a variety of terminal alkynes. These data are representative and may require optimization for specific substrates and scales.

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHFRT1292
21-HexynePd(PPh₃)₄ (1.5)3DIPADMF50888
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)5PiperidineToluene601095
43-Hydroxy-3-methyl-1-butynePd(dppf)Cl₂ (1)2DBUAcetonitrile401685
5EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2)4Et₃NTHF/H₂ORT1290
64-EthynylanisolePd(PPh₃)₄ (1.5)3DIPADMF50889

Experimental Protocols

The following protocols describe a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with this compound. A copper-free alternative is also presented.

Protocol 1: Standard Palladium/Copper Co-Catalyzed Sonogashira Coupling

This protocol is a general and robust method for the coupling of this compound with a variety of terminal alkynes.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA), 3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF, Toluene, 5-10 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Stirring and heating apparatus

  • TLC or GC/MS for reaction monitoring

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (5-10 mL) and the amine base (3.0 mmol) via syringe.

  • Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and catalyst activation.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at the specified temperature (room temperature to 60 °C, depending on the substrates) and monitor its progress by TLC or GC/MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium and copper salts.

  • Wash the organic phase with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(alkynyl)-3-methylbenzoic acid.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the substrate or product is sensitive to copper salts, or to avoid potential contamination of the final product with copper.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Amine base (e.g., piperidine, DBU, 3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, 5-10 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • TLC or GC/MS for reaction monitoring

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (5-10 mL) and the amine base (3.0 mmol).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Heat the reaction to a specified temperature (often higher than the copper-co-catalyzed reaction, e.g., 60-100 °C) and monitor its progress.

  • Follow the work-up and purification steps as described in Protocol 1 (omitting the ammonium chloride wash if no copper is present).

Catalytic Cycle Visualization

The Sonogashira coupling mechanism involves two interconnected catalytic cycles. The palladium cycle is responsible for the C-C bond formation, while the copper cycle facilitates the activation of the terminal alkyne.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Ar-I pd_oxidative_addition Oxidative Addition (Ar-I) pd_alkynyl_complex Ar-Pd(II)-C≡CR(L₂) pd_complex->pd_alkynyl_complex Cu-C≡CR pd_transmetalation Transmetalation product Ar-C≡CR pd_alkynyl_complex->product pd_reductive_elimination Reductive Elimination product->pd0 regenerated cu_halide CuI cu_acetylide Cu-C≡CR cu_halide->cu_acetylide H-C≡CR, Base cu_acetylide_formation Acetylide Formation cu_acetylide->pd_complex Transmetalation cu_acetylide->cu_halide regenerated

Caption: The dual catalytic cycle of the Sonogashira reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 4-Iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 4-Iodo-3-methylbenzoic acid as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science, as its derivatives, particularly biphenyl carboxylic acids and other substituted benzoic acids, are scaffolds in numerous pharmacologically active compounds and functional materials. The methodologies detailed herein offer robust starting points for the synthesis of diverse molecular architectures.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3] Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the precise and predictable construction of complex molecules from readily available starting materials.[1][4][5][6] this compound is an excellent substrate for these transformations due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium catalyst, often under milder conditions than the corresponding bromo or chloro derivatives.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, reacting an organohalide with an organoboron compound.[8][9] This reaction is widely used for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[10][11]

Representative Reaction Scheme

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)L₂(I) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OH)₂ + Base diorgano_pd Ar-Pd(II)L₂(R) transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Ar-R Experimental_Workflow start Start setup Reaction Setup (Substrate, Catalyst, Base, Solvent) start->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction, Washing, Drying) monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification analysis Analysis (NMR, MS) purification->analysis end End analysis->end

References

Application Notes & Protocols: Synthesis of Biaryl Compounds Using 4-Iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Biaryl scaffolds are privileged structures found in a wide array of pharmaceuticals, natural products, and advanced materials.[1][2] Their synthesis is a cornerstone of modern organic chemistry. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of the crucial carbon-carbon bond that defines these compounds.[3][4] 4-Iodo-3-methylbenzoic acid is a valuable and versatile building block in this context. The presence of the iodide allows for efficient participation in various cross-coupling reactions, while the carboxylic acid and methyl groups provide handles for further functionalization, making it an ideal starting material for creating diverse molecular libraries in drug discovery.[2]

This document provides detailed protocols for the synthesis of biaryl compounds using this compound via several common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings.

Key Applications in Research and Development

Biaryl compounds derived from this compound are of significant interest in medicinal chemistry and materials science.

  • Drug Discovery: The biaryl motif is present in numerous FDA-approved drugs, including anti-inflammatory agents (e.g., Diflunisal), antihypertensives (Sartan-type drugs), and anticancer therapies.[1][5] The carboxylic acid group on the this compound scaffold can serve as a key binding element to biological targets or as a point for modification to improve pharmacokinetic properties.

  • Materials Science: Substituted biphenyls are integral to the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. The specific substitution pattern offered by this starting material can be used to fine-tune the electronic and physical properties of these materials.

  • Ligand Synthesis: Chiral biaryl compounds are a foundational class of ligands used in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules.[1]

Experimental Workflows and Protocols

A general workflow for the synthesis and purification of biaryl compounds is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Assemble Glassware (Schlenk Flask/Tube) B Add Reactants: - this compound - Coupling Partner - Base A->B C Add Solvent B->C D Degas Mixture (Purge with Ar/N2) C->D E Add Catalyst & Ligand D->E F Heat to Reaction Temp (Stir for 2-24h) E->F G Cool to RT & Quench F->G H Liquid-Liquid Extraction G->H I Dry Organic Layer H->I J Purify via Column Chromatography I->J K Characterization: - NMR Spectroscopy - Mass Spectrometry J->K

Caption: General experimental workflow for biaryl synthesis.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for C-C bond formation, coupling an organoboron species with an organohalide.[4][6] It is known for its mild conditions and tolerance of a wide range of functional groups.[7]

General Reaction: Ar-X + R-B(OH)₂ → Ar-R

Detailed Methodology:

  • Preparation: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[7]

  • Solvent Addition: Add a solvent mixture, typically toluene/water or dioxane/water (e.g., a 4:1 ratio). The mixture should be sufficiently diluted.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand.[4][7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[8]

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)L₂-R pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Product (Ar-R) pd2_trans->product aryl_halide 4-Iodo-3-methyl- benzoic acid (Ar-I) aryl_halide->pd0 boronic_acid R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻ boronic_acid->boronate boronate->pd2_complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[6][8]

Protocol 2: Stille Coupling

The Stille reaction couples an organohalide with an organotin compound (organostannane).[9][10] While organotin reagents are toxic, they are often air and moisture stable, making them useful in certain synthetic applications.[10][11]

General Reaction: Ar-X + R-Sn(Alkyl)₃ → Ar-R

Detailed Methodology:

  • Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane reagent (e.g., tributyl(phenyl)stannane) (1.1-1.3 eq) in an anhydrous solvent such as DMF or toluene.

  • Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with a phosphine ligand like triphenylarsine (AsPh₃).[12] In some cases, a copper(I) iodide (CuI) additive can accelerate the reaction.[12]

  • Degassing: Degas the reaction mixture thoroughly.

  • Reaction: Heat the mixture, typically between 80-120 °C, for 4-24 hours until completion is observed by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent. To remove tin byproducts, the organic layer can be washed with an aqueous solution of potassium fluoride (KF) or subjected to specific purification techniques.

  • Purification: After a standard aqueous work-up, purify the crude product by column chromatography. Due to the toxicity of tin compounds, care must be taken to ensure their complete removal from the final product.[12]

Protocol 3: Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[13][14] This reaction is a powerful tool for the arylation of olefins.[3]

General Reaction: Ar-X + Alkene → Ar-Alkene

Detailed Methodology:

  • Preparation: Combine this compound (1.0 eq), the alkene (e.g., styrene or an acrylate) (1.2-2.0 eq), and an organic base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) (1.5-2.5 eq) in a suitable solvent (e.g., DMF, acetonitrile).

  • Catalyst Addition: Add the palladium catalyst, commonly Pd(OAc)₂ (1-5 mol%), often with a phosphine ligand like triphenylphosphine (PPh₃) or tri-o-tolylphosphine.[15]

  • Reaction: Heat the sealed reaction vessel to 80-140 °C for 2-48 hours. The reaction progress should be monitored by an appropriate analytical method.

  • Work-up: After cooling, filter the reaction mixture to remove palladium black and inorganic salts. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography or recrystallization.

Protocol 4: Sonogashira Coupling

The Sonogashira coupling is a reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16][17] It is a highly reliable method for synthesizing arylalkynes.[18]

General Reaction: Ar-X + Terminal Alkyne → Ar-Alkyne

Detailed Methodology:

  • Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a solvent such as THF or DMF. Add a base, typically an amine like triethylamine or diisopropylamine (2.0-5.0 eq).[16]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 1-3 mol%) and a copper(I) co-catalyst, usually copper(I) iodide (CuI, 1-5 mol%).[17][19]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-70 °C) for 2-12 hours. The reaction is often rapid.

  • Work-up: Once the reaction is complete, quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

Summary of Reaction Conditions

The following table summarizes typical conditions for the cross-coupling of this compound with representative partners. Yields are estimates based on general literature for similar substrates and may require optimization.

Coupling ReactionCoupling Partner ExampleCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ (2%)SPhos (4%)K₃PO₄Toluene/H₂O10085-95
Stille Tributyl(phenyl)stannanePd(PPh₃)₄ (3%)--Toluene11070-90
Heck StyrenePd(OAc)₂ (2%)P(o-tol)₃ (4%)Et₃NDMF12065-85
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ (2%)CuI (3%)Et₃NTHF5080-95

References

Application Notes and Protocols for the Preparation of Substituted Benzoic Acids from 4-Iodo-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acids are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. 4-Iodo-3-methylbenzoic acid is a highly versatile and valuable building block for the synthesis of these complex molecules. The presence of the iodine atom at the 4-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents with high regioselectivity.[1][2] The carboxylic acid and methyl groups offer additional points for modification or can influence the electronic and steric properties of the final product.

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing this compound as a starting material. The methodologies described herein are based on established and robust chemical transformations, providing a solid foundation for the synthesis of novel compounds and for reaction optimization in drug discovery and development.[3][4]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Benzoic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organic halide.[5][6] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[7][8]

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of aryl iodides with various arylboronic acids. Conditions can be optimized for specific substrates.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (2)-K₂CO₃Toluene/EtOH/H₂O8012~95
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1004~92
3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane9016>90
Naphthalene-1-boronic acidPd(PPh₃)₄ (1.5)-K₂CO₃Toluene/EtOH/H₂O8012~94

Note: Data is representative and adapted from similar aryl iodide couplings.[9][10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

  • Preparation: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL).

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12 hours or until reaction completion is confirmed by TLC or LC-MS monitoring.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Acidify the aqueous layer with 1M HCl to pH ~2-3, which will precipitate the product. Extract the aqueous layer twice with ethyl acetate (2 x 20 mL).

  • Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[9][10]

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow A Combine Reactants (Aryl Iodide, Boronic Acid, Base) B Evacuate & Backfill (Inert Atmosphere) A->B C Add Catalyst & Solvent B->C D Heat & Stir (e.g., 80°C, 12h) C->D E Cool & Dilute (Ethyl Acetate, H₂O) D->E F Acidify & Extract E->F G Combine, Dry & Concentrate F->G H Purify Product (Chromatography/Recrystallization) G->H

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of Alkynyl Benzoic Acids

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[11] It is invaluable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.

Quantitative Data for Sonogashira Coupling

The following table presents typical reaction conditions for the Sonogashira coupling of aryl iodides.

Coupling PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Triethylamine (TEA)THF25 (RT)6~95
1-HexynePd(PPh₃)₄ (1.5)CuI (3)DiisopropylamineDMF608>90
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Triethylamine (TEA)THF25 (RT)2~96
EthynylbenzenePd(OAc)₂ (1) / PPh₃ (2)CuI (2)PiperidineAcetonitrile808~92

Note: Data is representative and adapted from similar aryl iodide couplings.[9][13]

Experimental Protocol: Sonogashira Coupling

This protocol outlines the coupling of this compound with phenylacetylene.

  • Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Solvent and Base: Add anhydrous, degassed Tetrahydrofuran (THF, 10 mL) and Triethylamine (TEA, 3.0 mmol, 3.0 eq.) via syringe.

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 eq.) dropwise to the mixture with stirring.

  • Reaction: Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS (typically 4-8 hours).

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with THF.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by flash column chromatography.[9][14]

Workflow Diagram: Sonogashira Coupling

Sonogashira_Workflow Sonogashira Coupling Workflow A Combine Aryl Iodide & Catalysts (Pd & Cu) under Inert Gas B Add Solvent & Base (e.g., THF, TEA) A->B C Add Terminal Alkyne B->C D Stir at Room Temp (Monitor by TLC/LC-MS) C->D E Filter through Celite® D->E F Concentrate & Extract E->F G Dry & Concentrate F->G H Purify Product (Chromatography) G->H

Caption: General workflow for Sonogashira coupling.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting amines with aryl halides.[15][16] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines.[15][17]

Quantitative Data for Buchwald-Hartwig Amination

The following table provides representative conditions for the amination of aryl iodides. The choice of ligand and base is critical and often substrate-dependent.

Amine PartnerPd Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1)XPhos (3)K₃PO₄t-BuOH10012>90
MorpholinePd(OAc)₂ (2)BINAP (3)NaOt-BuToluene8018~95
BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃Dioxane10016~94
Ammonia (equiv.)*Pd(OAc)₂ (2)t-BuXPhos (4)K₃PO₄Dioxane11024>85

Ammonia equivalents like LiN(SiMe₃)₂ or NH₄Cl can be used.[18] Note: Data is representative and adapted from generic protocols.[10][18]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol details the coupling of this compound with morpholine.

  • Preparation: In an inert atmosphere glovebox or in a Schlenk tube, combine this compound (1.0 mmol, 1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the ligand (e.g., RuPhos, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL). Then, add morpholine (1.2 mmol, 1.2 eq.) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[9]

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Workflow Buchwald-Hartwig Amination Workflow A Combine Reactants in Glovebox (Aryl Iodide, Catalyst, Ligand, Base) B Add Solvent & Amine A->B C Seal Vessel & Heat (e.g., 100°C, 18h) B->C D Cool & Dilute C->D E Wash with Water & Brine D->E F Dry & Concentrate E->F G Purify Product (Chromatography) F->G

Caption: General workflow for Buchwald-Hartwig amination.

Heck Reaction: Synthesis of Alkenyl Benzoic Acids

The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene.[19][20] This reaction is a powerful tool for creating substituted olefins and has found wide application in organic synthesis.[21][22] The reaction typically results in the formation of the trans isomer.[20]

Quantitative Data for Heck Reaction

The table below outlines typical conditions for the Heck reaction with aryl iodides.

Alkene PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
n-Butyl acrylatePd(OAc)₂ (1)-Et₃NDMF1001.5~99
StyrenePd(OAc)₂ (2)PPh₃ (4)NaOAcDMA12024>90
Ethyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1005~95
AcrylonitrilePdCl₂ (1)-K₂CO₃NMP1403~85

Note: Data is representative and adapted from similar aryl iodide couplings.[9][22]

Experimental Protocol: Heck Reaction

This protocol describes the reaction of this compound with n-butyl acrylate.

  • Preparation: To a pressure tube or sealed vessel, add this compound (1.0 mmol, 1.0 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand if required (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF, 5 mL), followed by the base (e.g., Triethylamine, Et₃N, 2.0 mmol, 2.0 eq.) and the alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 eq.).

  • Reaction: Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove palladium black.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product can be purified by flash chromatography.[10]

Workflow Diagram: Heck Reaction

Heck_Workflow Heck Reaction Workflow A Combine Aryl Iodide & Catalyst in a Pressure Tube B Add Solvent, Base, & Alkene A->B C Seal Vessel & Heat (e.g., 100°C) B->C D Cool & Dilute with Ether C->D E Filter through Celite® D->E F Wash with Water & Brine E->F G Dry & Concentrate F->G H Purify Product (Chromatography) G->H

Caption: General workflow for the Heck reaction.

References

Application of 4-Iodo-3-methylbenzoic Acid in the Synthesis of Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Iodo-3-methylbenzoic acid is a versatile substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring an iodo group for cross-coupling reactions, a methyl group influencing electronic properties, and a carboxylic acid for amide bond formation, makes it an attractive starting material in medicinal chemistry. This application note details the use of this compound in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are essential for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage, resulting in synthetic lethality and selective tumor cell death. Several PARP inhibitors, such as Niraparib, have been approved for the treatment of various cancers, including ovarian and breast cancer. The 2-phenyl-2H-indazole-7-carboxamide scaffold is a validated pharmacophore for potent PARP inhibition.

This document provides a detailed synthetic protocol for a potent PARP inhibitor starting from this compound, alongside quantitative data for related compounds and a diagram of the PARP signaling pathway.

Data Presentation: PARP Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of Niraparib and related 2-phenyl-2H-indazole-7-carboxamide analogs against PARP-1 and PARP-2 enzymes. This data highlights the structure-activity relationship (SAR) within this chemical series.

Compound IDR1R2PARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
Niraparib (MK-4827) H(S)-piperidin-3-yl3.82.1[1][2][3]
Analog 1 HH24-[4]
Analog 2 F(S)-piperidin-3-yl4-[5]
Racemic MK-4827 Hpiperidin-3-yl3.2-[6]

Experimental Protocols

The following is a proposed synthetic route for a potent PARP inhibitor, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide (a racemic analog of Niraparib), starting from this compound. This protocol is adapted from established synthetic methodologies for this class of compounds.[1][3]

Scheme 1: Synthesis of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide

Synthesis_Workflow A This compound B Methyl 4-iodo-3-methylbenzoate A->B  SOCl2, MeOH C Methyl 3-(bromomethyl)-4-iodobenzoate B->C  NBS, AIBN, CCl4 D Methyl 4-iodo-3-((4-aminophenyl)methyl)benzoate C->D  4-Aminophenol, K2CO3, DMF E Methyl 2-(4-aminophenyl)-2H-indazole-7-carboxylate D->E  NaN3, CuI, L-proline, DMSO F Methyl 2-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylate E->F  tert-Butyl 3-oxopiperidine-1-carboxylate, Pd(OAc)2, BINAP, Cs2CO3, Toluene G 2-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid F->G  LiOH, THF/H2O H tert-Butyl 3-(4-(7-(aminocarbonyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate G->H  HBTU, DIPEA, NH4Cl, DMF I 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide H->I  TFA, DCM PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Action of PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer Synthesis PARP1->PAR synthesizes Repair Base Excision Repair (BER) PAR->Repair recruits repair proteins Cell_Survival Cell Survival Repair->Cell_Survival leads to PARP_Inhibitor This compound -derived Inhibitor PARP1_Inhibited PARP-1 Inhibition PARP_Inhibitor->PARP1_Inhibited causes BER_Blocked BER Blocked PARP1_Inhibited->BER_Blocked leads to DSB Double-Strand Break Formation BER_Blocked->DSB results in Apoptosis Apoptosis (in BRCA-deficient cells) DSB->Apoptosis leads to

References

Application Notes and Protocols: 4-Iodo-3-methylbenzoic Acid as a Versatile Building Block for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3-methylbenzoic acid is a valuable and versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring an iodo group, a methyl group, and a carboxylic acid on a benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. The presence of the iodine atom is particularly advantageous for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions enable the introduction of a wide array of substituents, paving the way for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel heterocycles, with a focus on the preparation of acridone derivatives, a class of compounds known for their diverse biological activities.

Key Applications in Heterocycle Synthesis

The strategic placement of the iodo and methyl groups on the benzoic acid scaffold makes this compound an ideal starting material for a variety of synthetic transformations.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0) catalysts, initiating catalytic cycles for various cross-coupling reactions.

    • Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between this compound and a wide range of organoboron compounds, such as boronic acids and their esters. This is particularly useful for synthesizing biaryl compounds, which can be precursors to fused heterocyclic systems.

    • Sonogashira Coupling: The coupling with terminal alkynes provides a straightforward route to aryl alkynes. These intermediates can undergo subsequent cyclization reactions to form various heterocycles.

Synthesis of Novel Acridone Derivatives

Acridones are a class of nitrogen-containing heterocycles that have garnered significant interest due to their presence in natural products and their wide range of pharmacological properties, including anticancer, antiviral, and antimalarial activities. The following section details a synthetic strategy for preparing substituted acridones using this compound as a key starting material. The synthesis involves an initial Suzuki-Miyaura coupling followed by an intramolecular cyclization.

Synthetic Workflow for Acridone Synthesis

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Intramolecular Cyclization cluster_2 Workup and Purification start This compound product1 4-(2-Aminophenyl)-3-methylbenzoic acid start->product1 Suzuki-Miyaura Coupling reagent1 2-Aminophenylboronic acid reagent1->product1 catalyst1 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Ethanol/H2O) catalyst1->product1 product2 Substituted Acridone Derivative product1->product2 Cyclization reagent2 Acid Catalyst (e.g., H2SO4 or PPA) reagent2->product2 workup Neutralization, Extraction, and Chromatography product2->workup final_product Pure Acridone Derivative workup->final_product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Acridone Acridone Derivative Acridone->PI3K Inhibition Acridone->Akt Inhibition Acridone->mTORC1 Inhibition

Application Notes and Protocols for the Derivatization of 4-Iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the carboxylic acid group of 4-Iodo-3-methylbenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, and its derivatization into esters and amides is a critical step in the synthesis of novel compounds with potential therapeutic applications. The protocols outlined herein describe standard laboratory procedures for achieving high-yield synthesis of these important derivatives.

Introduction

This compound is a substituted aromatic carboxylic acid featuring an iodine atom and a methyl group on the benzene ring. The carboxylic acid functionality serves as a key handle for synthetic modifications, primarily through esterification and amidation reactions. These derivatizations are fundamental in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The presence of the iodo group also allows for further downstream modifications, such as cross-coupling reactions, making its derivatives valuable intermediates in organic synthesis.

This guide details two primary derivatization pathways for the carboxylic acid group of this compound:

  • Esterification: The conversion of the carboxylic acid to an ester, for example, a methyl ester, which can serve as a protecting group or a key intermediate.

  • Amidation: The formation of an amide bond with various amines, a crucial transformation in the synthesis of a vast array of biologically active molecules.

Section 1: Esterification of this compound

Esterification of this compound can be effectively achieved through several methods. The choice of method often depends on the scale of the reaction, the sensitivity of the starting material to acidic conditions, and the desired purity of the final product. Here, we detail two common and reliable protocols: Fischer-Speier Esterification and Steglich Esterification.

Fischer-Speier Esterification

This classic method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid. The use of a large excess of the alcohol drives the equilibrium towards the formation of the ester.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the methyl esterification of benzoic acid derivatives via the Fischer-Speier method. These values can serve as a benchmark for the esterification of this compound.

ParameterValueReference
Reactants
This compound1.0 eq
Methanol (Reagent & Solvent)Large Excess (e.g., 10-20 eq)[1][2][3]
Sulfuric Acid (Catalyst)0.1 - 0.5 eq[1][2][3]
Reaction Conditions
TemperatureReflux (approx. 65 °C)[1][2][3]
Reaction Time4 - 24 hours[1][2][3]
Outcome
Typical Yield85 - 95%[4]

Experimental Protocol: Synthesis of Methyl 4-Iodo-3-methylbenzoate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent.

  • With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C).

  • Maintain the reflux for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-iodo-3-methylbenzoate.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Workflow Diagram:

Fischer_Esterification_Workflow start Start reactants 1. Mix: - this compound - Methanol (excess) - H₂SO₄ (catalyst) start->reactants reflux 2. Reflux (65°C, 4-24h) reactants->reflux workup 3. Work-up: - Remove excess MeOH - Dissolve in EtOAc - Wash with H₂O, NaHCO₃, Brine reflux->workup dry 4. Dry & Concentrate workup->dry product Methyl 4-Iodo-3-methylbenzoate dry->product

Caption: Fischer-Speier Esterification Workflow.

Steglich Esterification

The Steglich esterification is a milder method that utilizes a coupling reagent, typically N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, 4-Dimethylaminopyridine (DMAP).[5][6][7] This method is particularly useful for substrates that are sensitive to strong acidic conditions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the Steglich esterification of benzoic acid derivatives.

ParameterValueReference
Reactants
This compound1.0 eq
Alcohol (e.g., Methanol)1.5 - 2.0 eq[5][6]
DCC or EDC1.1 eq[5][6][7]
DMAP (Catalyst)0.1 - 0.2 eq[5][6][7]
Reaction Conditions
SolventDichloromethane (DCM) or Tetrahydrofuran (THF)[5][6]
Temperature0 °C to Room Temperature[5][6]
Reaction Time2 - 6 hours[5][6]
Outcome
Typical Yield85 - 95%[7]

Experimental Protocol: Synthesis of an Ester Derivative via Steglich Esterification

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).

  • Dissolve the solids in anhydrous dichloromethane (DCM).

  • Add the desired alcohol (1.5-2.0 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC or EDC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC/EDC solution dropwise to the cooled reaction mixture with vigorous stirring.

  • Allow the reaction to stir at 0°C for 30 minutes, and then warm to room temperature.

  • Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The product can be purified by column chromatography.

Workflow Diagram:

Steglich_Esterification_Workflow start Start reactants 1. Mix in DCM: - this compound - Alcohol - DMAP start->reactants cool 2. Cool to 0°C reactants->cool add_dcc 3. Add DCC/EDC solution dropwise cool->add_dcc react 4. Stir at RT (2-6h) add_dcc->react workup 5. Work-up: - Filter (if DCC) - Wash with HCl, NaHCO₃, Brine react->workup dry 6. Dry & Concentrate workup->dry product Ester Derivative dry->product

Caption: Steglich Esterification Workflow.

Section 2: Amidation of this compound

The formation of an amide bond from this compound and an amine is a cornerstone reaction in the synthesis of many pharmaceutical compounds.[8] Direct condensation is generally not feasible due to the formation of a non-reactive ammonium carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid.

Amidation using EDC/HOBt

The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used and effective system for amide bond formation.[9][10] EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and reduce racemization in the case of chiral amines.[11][12]

Quantitative Data Summary

The following table summarizes typical quantitative data for the amidation of benzoic acid derivatives using the EDC/HOBt coupling system.

ParameterValueReference
Reactants
This compound1.0 eq
Amine1.0 - 1.2 eq[9]
EDC·HCl1.2 - 1.5 eq[9]
HOBt1.0 - 1.5 eq[9]
Base (e.g., DIEA, NMM)2.0 - 3.0 eq[9]
Reaction Conditions
SolventDMF or DCM[9]
Temperature0 °C to Room Temperature[9]
Reaction Time12 - 24 hours[9]
Outcome
Typical Yield70 - 95%[9]

Experimental Protocol: Synthesis of an Amide Derivative using EDC/HOBt

Materials:

  • This compound

  • Amine (e.g., aniline or a primary/secondary alkylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Dimethylformamide (DMF, anhydrous) or Dichloromethane (DCM, anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt (1.0-1.5 eq) in anhydrous DMF or DCM.

  • Add the base (DIEA or NMM, 2.0-3.0 eq) to the mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.2-1.5 eq) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Signaling Pathway Diagram:

Amidation_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Acid This compound O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + EDC EDC EDC Active_Ester Active HOBt Ester O_Acylisourea->Active_Ester + HOBt - EDC Urea HOBt HOBt Amide Amide Product Active_Ester->Amide + Amine Amine Amine (R-NH₂)

Caption: EDC/HOBt Amidation Pathway.

Conclusion

The derivatization of the carboxylic acid group of this compound into esters and amides is a straightforward yet crucial step in the synthesis of a wide range of functional molecules. The protocols detailed in these application notes provide robust and reproducible methods for achieving these transformations. Researchers and drug development professionals can utilize these procedures as a foundation for their synthetic endeavors, adapting and optimizing them as needed for their specific target molecules. The choice between Fischer and Steglich esterification, or the use of specific amide coupling reagents, will depend on the substrate's properties and the desired reaction scale and conditions.

References

Application Notes and Protocols for Metal-Organic Framework Synthesis with 4-Iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The tunable nature of their pores, high surface area, and the potential for functionalization make them promising candidates for a variety of applications, including gas storage, catalysis, and notably, drug delivery.[1][2] The choice of the organic linker is a critical determinant of the final MOF architecture and its corresponding properties.[3]

This document provides detailed application notes and protocols for the prospective synthesis of a novel Metal-Organic Framework utilizing 4-Iodo-3-methylbenzoic acid as the organic linker. While, to date, no specific MOF incorporating this particular linker has been reported in the literature, the protocols and data presented herein are extrapolated from established synthesis methodologies for MOFs based on structurally similar benzoic acid derivatives.[4][5] These guidelines are intended to serve as a robust starting point for researchers venturing into the synthesis and application of new MOF structures. Zinc-based MOFs are particularly highlighted due to their biocompatibility, making them suitable for drug delivery applications.[5]

Potential Applications in Drug Development

The unique functionalities of a MOF derived from this compound could offer several advantages in the realm of drug development:

  • Controlled Drug Release: The porous structure of the MOF can be loaded with therapeutic agents, and the release can be modulated by the specific interactions between the drug molecule and the functional groups of the linker.[1]

  • Targeted Delivery: The surface of the MOF can be further functionalized to target specific cells or tissues, enhancing the therapeutic efficacy and reducing off-target side effects.

  • Biocompatibility: Zinc is an essential trace element in the human body, suggesting that zinc-based MOFs could exhibit good biocompatibility.[4]

  • Imaging and Theranostics: The presence of the iodine atom in the linker opens up possibilities for radio-imaging applications, allowing the MOF to serve as both a therapeutic carrier and a diagnostic tool.

Quantitative Data Summary

The following tables provide expected ranges for key quantitative parameters of a hypothetical zinc-based MOF synthesized with this compound, based on data from analogous MOFs.

Table 1: Expected Crystallographic and Porosity Data

ParameterExpected Value RangeCharacterization Technique
Crystal SystemOrthorhombic / MonoclinicSingle-Crystal X-ray Diffraction
Space GroupP2₁/c or similarSingle-Crystal X-ray Diffraction
BET Surface Area500 - 1500 m²/gNitrogen Adsorption-Desorption
Pore Volume0.3 - 0.8 cm³/gNitrogen Adsorption-Desorption
Pore Size5 - 15 ÅNitrogen Adsorption-Desorption

Table 2: Representative Drug Loading and Release Data (Hypothetical)

Drug ModelLoading Capacity (wt%)Release Profile (at pH 5.5)
5-Fluorouracil15 - 25%Sustained release over 48 hours
Doxorubicin20 - 35%pH-responsive release
Ibuprofen10 - 20%Gradual release over 72 hours

Experimental Protocols

The following are detailed protocols for the synthesis, activation, characterization, and drug loading of a hypothetical MOF using this compound.

Protocol 1: Solvothermal Synthesis of Zn-(4-Iodo-3-methylbenzoate) MOF

This protocol outlines the solvothermal synthesis of the proposed MOF.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 1.0 mmol of this compound in 15 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • After 48 hours, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product in a vacuum oven at 80 °C overnight.

Protocol 2: MOF Activation

Activation is crucial to remove solvent molecules from the pores of the MOF.

Procedure:

  • Immerse the as-synthesized MOF powder in 20 mL of fresh DMF for 24 hours, replacing the DMF every 8 hours.

  • Decant the DMF and immerse the MOF in 20 mL of ethanol for 24 hours, replacing the ethanol every 8 hours.

  • Collect the solvent-exchanged MOF by filtration.

  • Heat the MOF under a dynamic vacuum at 150 °C for 12 hours to fully activate it.

Protocol 3: Characterization

Powder X-Ray Diffraction (PXRD):

  • Grind a small amount of the activated MOF into a fine powder.

  • Mount the powder on a zero-background sample holder.

  • Collect the PXRD pattern over a 2θ range of 5° to 50° with a step size of 0.02°.

Thermogravimetric Analysis (TGA):

  • Place 5-10 mg of the activated MOF in an alumina crucible.

  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

Nitrogen Adsorption-Desorption Analysis:

  • Degas approximately 100 mg of the activated MOF at 150 °C for 12 hours under vacuum.

  • Measure the nitrogen adsorption-desorption isotherms at 77 K.

  • Calculate the BET surface area, pore volume, and pore size distribution from the isotherm data.

Protocol 4: Drug Loading

This protocol describes a typical impregnation method for loading a drug into the MOF.

Procedure:

  • Prepare a 1 mg/mL solution of the desired drug (e.g., 5-Fluorouracil) in a suitable solvent (e.g., methanol).

  • Disperse 20 mg of the activated MOF in 10 mL of the drug solution.

  • Stir the suspension at room temperature for 24 hours in the dark.

  • Collect the drug-loaded MOF by centrifugation (10,000 rpm, 10 min).

  • Wash the product with a small amount of fresh solvent to remove surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum at room temperature.

Visualizations

Below are diagrams illustrating the experimental workflows.

MOF_Synthesis_Workflow cluster_synthesis Synthesis Dissolution Dissolve Precursors (Metal Salt & Linker) in DMF Sonication Sonicate for Homogenization Dissolution->Sonication Heating Solvothermal Reaction (120°C, 48h) Sonication->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter and Collect Crystals Cooling->Filtration Washing Wash with DMF and Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying MOF_Characterization_Workflow cluster_characterization Characterization Activated_MOF Activated MOF Sample PXRD Powder X-Ray Diffraction (Structural Analysis) Activated_MOF->PXRD TGA Thermogravimetric Analysis (Thermal Stability) Activated_MOF->TGA BET Nitrogen Adsorption (Porosity Analysis) Activated_MOF->BET Drug_Loading_Workflow cluster_loading Drug Loading Preparation Prepare Drug Solution Dispersion Disperse Activated MOF in Solution Preparation->Dispersion Stirring Stir for 24h at Room Temp Dispersion->Stirring Centrifugation Collect Drug-Loaded MOF Stirring->Centrifugation Washing Wash to Remove Surface Drug Centrifugation->Washing Drying Dry under Vacuum Washing->Drying

References

Application Notes and Protocols for the Synthesis of Radiolabeled Compounds Using 4-Iodo-3-methylbenzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of carbon-11, fluorine-18, and radioiodine-labeled compounds utilizing 4-iodo-3-methylbenzoic acid as a key precursor. The methodologies described are intended to guide researchers in the development of novel radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.

Synthesis of [¹¹C]-Labeled Carboxylic Acid via Carbonylation

This protocol outlines the synthesis of [¹¹C]-4-carboxy-3-methylbenzoic acid from this compound via a palladium-mediated ¹¹C-carbonylation reaction. This method introduces the carbon-11 isotope in the final synthesis step, maximizing the radiochemical yield.

Experimental Protocol:

A detailed, automated "in-loop" ¹¹C-carbonylation process can be adapted for this synthesis. The reaction proceeds at room temperature under mild conditions, making it suitable for a variety of substrates.

Reagents and Materials:

  • This compound

  • [¹¹C]CO (produced from cyclotron and converted to [¹¹C]CO₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • A suitable base (e.g., K₂CO₃)

  • Solvent (e.g., DMSO)

  • HPLC purification system

Procedure:

  • Precursor Preparation: Dissolve this compound in the chosen solvent.

  • ¹¹C-Carbonylation: The [¹¹C]CO is passed through a loop containing the precursor solution and the palladium catalyst. The reaction is typically carried out at room temperature.

  • Hydrolysis: The resulting intermediate is hydrolyzed to form the [¹¹C]carboxylic acid.

  • Purification: The final product is purified using reverse-phase high-performance liquid chromatography (HPLC).

Quantitative Data:

ParameterValue
Radiochemical Yield (RCY)Good to excellent (specific values would need to be determined experimentally for this substrate)
Radiochemical Purity>95%
Molar ActivityHigh

Experimental Workflow:

G cluster_0 Precursor Preparation cluster_1 Radiolabeling cluster_2 Purification cluster_3 Final Product precursor This compound reaction [11C]CO, Pd catalyst Room Temperature precursor->reaction In-loop hplc HPLC Purification reaction->hplc product [11C]-4-carboxy-3-methylbenzoic acid hplc->product

Workflow for [¹¹C]-Carboxylation

Synthesis of [¹⁸F]-Labeled N-Succinimidyl Benzoate

This section details a multi-step synthesis to produce N-succinimidyl 4-[¹⁸F]fluoro-3-methylbenzoate, a valuable prosthetic group for labeling biomolecules. The strategy involves converting the iodo-precursor to a more suitable form for nucleophilic [¹⁸F]fluorination.

Experimental Protocol:

The synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a well-established procedure that can be adapted for the 3-methyl analog.[1][2][3] The overall process involves the synthesis of a quaternary salt precursor, followed by radiofluorination, oxidation, and finally activation to the N-succinimidyl ester.[1]

Reagents and Materials:

  • This compound

  • N,N,N-trimethylamine

  • Trifluoromethanesulfonic anhydride

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2.

  • Potassium carbonate

  • Oxidizing agent (e.g., KMnO₄)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Solvents (Acetonitrile, DMSO)

  • Solid-phase extraction (SPE) cartridges

  • HPLC purification system

Procedure:

  • Precursor Synthesis: Convert this compound to the corresponding 4-formyl-N,N,N-trimethyl-3-methylbenzenaminium trifluoromethanesulfonate precursor. This involves multiple synthetic steps that are not detailed here but follow standard organic chemistry procedures.

  • [¹⁸F]Fluorination: The quaternary salt precursor is reacted with [¹⁸F]fluoride, activated by a potassium-Kryptofix complex, to yield 4-[¹⁸F]fluoro-3-methylbenzaldehyde.[1]

  • Oxidation: The aldehyde is oxidized to 4-[¹⁸F]fluoro-3-methylbenzoic acid.[1]

  • Succinimidylation: The carboxylic acid is reacted with N,N'-disuccinimidyl carbonate to form the final product, N-succinimidyl 4-[¹⁸F]fluoro-3-methylbenzoate.[1]

  • Purification: The product is purified by HPLC.

Quantitative Data for [¹⁸F]SFB Synthesis:

ParameterReported Value[1][2]
Radiochemical Yield (decay-corrected)30-35%[1]
Specific Radioactivity11-12 GBq/µmol[1]
Synthesis and Purification Time~80 min[1]

Experimental Workflow:

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification cluster_3 Final Product precursor 4-Formyl-N,N,N-trimethyl-3-methyl- benzenaminium triflate fluorination [18F]Fluoride, K222, K2CO3 precursor->fluorination oxidation Oxidation fluorination->oxidation 4-[18F]fluoro-3-methylbenzaldehyde activation DSC oxidation->activation 4-[18F]fluoro-3-methylbenzoic acid hplc HPLC Purification activation->hplc product N-succinimidyl 4-[18F]fluoro-3-methylbenzoate hplc->product

Workflow for N-succinimidyl 4-[¹⁸F]fluoro-3-methylbenzoate Synthesis

Synthesis of Radioiodinated Compounds

This protocol describes the synthesis of radioiodinated 3-methylbenzoic acid derivatives from a suitable organotin precursor, which can be synthesized from this compound. This indirect method allows for high radiochemical yields and purity.

Experimental Protocol:

The radioiodination of aromatic compounds is often achieved with high efficiency using organotin precursors via an iododestannylation reaction.

Reagents and Materials:

  • This compound

  • Hexamethylditin or other organotin reagents

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Radioiodide (e.g., Na[¹²⁵I])

  • Oxidizing agent (e.g., Chloramine-T)

  • Solvents (Toluene, Ethanol)

  • SPE cartridges

  • HPLC purification system

Procedure:

  • Organotin Precursor Synthesis: Convert this compound to the corresponding 4-(trimethylstannyl)-3-methylbenzoic acid. This is typically achieved through a Stille coupling reaction with hexamethylditin in the presence of a palladium catalyst.

  • Radioiodination: The organotin precursor is reacted with radioiodide in the presence of an oxidizing agent. The reaction is generally rapid at room temperature.

  • Purification: The radioiodinated product is purified from the reaction mixture, including the removal of any remaining organotin species, using SPE and HPLC.

Quantitative Data:

ParameterTypical Value
Radiochemical Yield (RCY)High (specific values would need to be determined experimentally)
Radiochemical Purity>98%
Molar ActivityHigh

Experimental Workflow:

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification cluster_3 Final Product start This compound stille Hexamethylditin, Pd catalyst start->stille precursor 4-(Trimethylstannyl)-3-methylbenzoic acid stille->precursor iodination Radioiodide, Oxidizing Agent precursor->iodination hplc SPE and HPLC Purification iodination->hplc product Radioiodinated 3-methylbenzoic acid derivative hplc->product

Workflow for Radioiodination via an Organotin Precursor

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with 4-Iodo-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the Suzuki coupling of 4-iodo-3-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield when using this compound as a substrate?

Low yields with this substrate often stem from a combination of factors related to its electronic properties and potential for side reactions. The primary culprits include:

  • Suboptimal Catalyst/Ligand System: The electron-withdrawing carboxylic acid group can affect the electronics of the palladium catalyst, and steric hindrance from the ortho-methyl group can slow down key steps in the catalytic cycle.

  • Ineffective Base or Solvent: The choice of base is critical for the transmetalation step and its effectiveness is highly dependent on the solvent.[1] Poor solubility of the base or substrate can lead to a sluggish reaction.

  • Catalyst Deactivation: Palladium catalysts can be deactivated by exposure to oxygen or by the coordination of starting materials or products.[1][2] Maintaining a strict inert atmosphere is crucial.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material and reduce the yield of the desired product.[3][4]

  • Poor Reagent Quality: Degradation of the boronic acid, impurities in solvents, or a partially active catalyst can significantly impact the reaction outcome.[1]

Q2: Which palladium catalyst and ligand combination is best for this type of substrate?

For electron-deficient and sterically hindered aryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are often highly effective.[1][5] These ligands help to stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination step.[6]

  • Recommended Ligands: Consider using Buchwald-type ligands such as SPhos, XPhos, or RuPhos.

  • Recommended Precatalysts: Pre-formed palladium complexes (precatalysts) like those based on the above ligands (e.g., XPhos Pd G3) can provide more consistent results by ensuring the efficient generation of the active Pd(0) species.

Q3: How does the choice of base affect the reaction, and which one should I use?

The base plays a crucial role in activating the boronic acid for the transmetalation step.[7] Its strength and solubility are key parameters.

  • Common Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[1]

  • Recommendations: For substrates with acidic protons, like this compound, a moderately strong base is often required. K₃PO₄ is a good starting point as it is effective in many challenging couplings. Cs₂CO₃ is often more soluble in organic solvents and can be very effective, albeit more expensive.

  • Aqueous vs. Anhydrous: While many Suzuki protocols use aqueous bases, water can be a proton source that leads to protodeboronation.[3] If this is suspected, switching to anhydrous conditions with a base like KF might be beneficial.

Q4: I am observing significant homocoupling of my boronic acid. How can I prevent this?

Homocoupling is often caused by the presence of oxygen, which can oxidize the boronic acid or interfere with the palladium catalyst.

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents by methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the reaction mixture for an extended period.[1] Maintain a positive pressure of inert gas throughout the experiment.

  • Control Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents) is common, but a large excess can sometimes favor homocoupling.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

Q5: Could the carboxylic acid group on my substrate be interfering with the reaction?

Yes, the carboxylic acid group can potentially coordinate to the palladium center, interfering with the catalytic cycle. It can also react with the base, affecting the stoichiometry and solubility. While many Suzuki couplings tolerate free carboxylic acids, if issues persist, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction may improve the yield. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Troubleshooting Guide

This table provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Observation Potential Cause(s) Recommended Solution(s)
No or very low conversion of starting material 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong or insoluble base. 4. Reaction temperature too low.1. Use a fresh batch of catalyst or a more stable precatalyst. Ensure rigorous exclusion of oxygen.[1] 2. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[1] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and consider a solvent system that improves solubility (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).[8] 4. Incrementally increase the reaction temperature (e.g., from 80°C to 100°C), but be aware that excessive heat can cause catalyst decomposition.[3]
Reaction starts but stalls at ~50% conversion 1. Catalyst deactivation during the reaction. 2. Degradation of the boronic acid (protodeboronation).1. Increase catalyst loading slightly or use a more robust ligand. Ensure the inert atmosphere is maintained for the entire reaction duration.[2][9] 2. Use a milder base (e.g., KF), consider anhydrous conditions, or use a more stable boronic acid derivative like a pinacol ester or MIDA boronate.[3]
Significant amount of dehalogenated starting material (3-methylbenzoic acid) 1. Inefficient catalyst system favoring a dehalogenation pathway. 2. Presence of a hydrogen source.1. Employ a more efficient catalyst/ligand system that promotes cross-coupling over dehalogenation. 2. Use a milder base and ensure solvents are pure.[1]
Major side-product is the homocoupled boronic acid dimer 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal reaction conditions.1. Improve degassing procedures for all solvents and reagents. Maintain a strict inert atmosphere.[4] 2. Lower the reaction temperature and optimize the stoichiometry of the coupling partners.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps involved in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle begins with an active Pd(0) species.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate L_n(R¹)Pd(II)-X Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate L_n(R¹)Pd(II)-R² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Coupled Product R¹-R² Transmetal->Product ArX Ar-X (this compound) ArX->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Diagram 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for troubleshooting a low-yield Suzuki coupling experiment.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Pure Solvents? - Active Catalyst? start->check_reagents check_atmosphere 2. Confirm Inert Atmosphere - Thoroughly Degassed? - Positive N₂/Ar pressure? check_reagents->check_atmosphere Reagents OK screen_base 3. Screen Bases (e.g., K₃PO₄, Cs₂CO₃, KF) check_atmosphere->screen_base Atmosphere OK screen_ligand 4. Screen Ligands (e.g., SPhos, XPhos) screen_base->screen_ligand No Improvement success Yield Improved screen_base->success Yield Improved optimize_temp 5. Optimize Temperature (e.g., 80°C -> 100°C) screen_ligand->optimize_temp No Improvement screen_ligand->success Yield Improved protect_acid 6. Consider Protecting Group (Esterify Carboxylic Acid) optimize_temp->protect_acid No Improvement optimize_temp->success Yield Improved protect_acid->success Yield Improved

Diagram 2: A step-by-step workflow for troubleshooting low reaction yields.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol serves as a starting point for optimization. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

Reagents & Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL)

  • Anhydrous sodium sulfate

  • Organic solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with 1M HCl to pH ~2-3 to protonate the carboxylic acid. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl carboxylic acid.[3]

References

Technical Support Center: Heck Coupling of 4-Iodo-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Heck coupling of 4-iodo-3-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the Heck reaction and why is it used for a substrate like this compound?

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] For this compound, it provides a powerful method to introduce a vinyl group, creating a substituted cinnamic acid derivative, which can be a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The reaction is valued for its ability to form carbon-carbon bonds with high stereoselectivity, typically favoring the trans isomer.[3]

Q2: What are the key components of a Heck coupling reaction involving this compound?

A typical Heck coupling reaction includes the following components:

  • Aryl Halide: In this case, this compound. Aryl iodides are generally more reactive than bromides or chlorides.[4]

  • Alkene: The coupling partner, which must possess at least one vinylic hydrogen.

  • Palladium Catalyst: A palladium(0) complex is the active catalyst. This is often generated in situ from a palladium(II) precursor such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂).[1]

  • Ligand: Phosphine ligands, like triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.[1]

  • Base: A weak base, such as triethylamine (Et₃N) or sodium acetate (NaOAc), is necessary to neutralize the hydroiodic acid (HI) produced during the reaction.[2]

  • Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile are commonly used.

Q3: How is the active Pd(0) catalyst generated from a Pd(II) precursor?

The active Pd(0) catalyst is typically formed in situ from a more stable Pd(II) salt, such as Pd(OAc)₂. This reduction can be facilitated by a phosphine ligand, the amine base, or the solvent. The phosphine ligand can reduce the Pd(II) species to Pd(0), becoming oxidized in the process.[1]

Troubleshooting Guide

Issue 1: Low or No Conversion of this compound
Possible Cause Troubleshooting Steps Rationale
Catalyst Decomposition Observe the reaction mixture for the formation of a black precipitate (palladium black). If observed, consider lowering the reaction temperature, ensuring rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere, or using a more stable palladium precatalyst or ligand.Palladium black is an inactive form of the catalyst. Its formation indicates catalyst decomposition, which can be caused by high temperatures or the presence of oxygen.
Inactive Catalyst Ensure the Pd(II) precatalyst is effectively reduced to the active Pd(0) species. This can be influenced by the choice of ligand and base. Consider using a pre-activated Pd(0) catalyst if in-situ reduction is problematic.The catalytic cycle requires the presence of a Pd(0) species to initiate the oxidative addition of the aryl iodide.
Poor Substrate Solubility Ensure that this compound and the alkene are fully dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system.Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.
Inappropriate Base The choice of base is crucial. If using an amine base, ensure it is sufficiently hindered to avoid competitive reactions. For the carboxylic acid substrate, a weaker inorganic base like K₂CO₃ or NaOAc may be preferable to avoid acid-base side reactions.The base neutralizes the HI formed, but can also interact with other components. The pKa of the base should be considered in relation to the carboxylic acid.
Issue 2: Formation of Significant Side Products

Several side reactions can compete with the desired Heck coupling, leading to a complex product mixture and reduced yield.

Description: The double bond in the product can migrate to a different position, leading to a mixture of isomers. This occurs through a reversible β-hydride elimination and re-insertion process.

Mitigation Strategies:

  • Ligand Selection: The choice of phosphine ligand can influence the rate of isomerization.

  • Additives: The addition of silver or thallium salts can sometimes suppress isomerization by promoting a cationic pathway.

  • Temperature Control: Lowering the reaction temperature may favor the kinetic product over the thermodynamically more stable isomerized product.

Double_Bond_Isomerization Desired_Product Desired Heck Product (Kinetic) Pd_H_Intermediate [LₙPd(H)X] Desired_Product->Pd_H_Intermediate β-Hydride Elimination Isomerized_Product Isomerized Product (Thermodynamic) Pd_H_Intermediate->Desired_Product Re-insertion Pd_H_Intermediate->Isomerized_Product Re-insertion at new position

Description: The iodine atom on the aromatic ring is replaced by a hydrogen atom, leading to the formation of 3-methylbenzoic acid. This is a common side reaction in palladium-catalyzed cross-coupling reactions and can occur through various mechanisms, including the reaction of a palladium-hydride intermediate with the aryl iodide.

Mitigation Strategies:

  • Hydride Source Control: Minimize the presence of adventitious hydride sources. The choice of solvent and base can be critical. For example, using an alcohol solvent can sometimes lead to hydrodehalogenation.[5]

  • Reaction Conditions: Optimization of temperature and reaction time can help to favor the desired coupling over dehalogenation.

Description: Two molecules of this compound couple to form a biphenyl derivative. This side reaction can be more prevalent at higher temperatures.

Mitigation Strategies:

  • Temperature Control: Running the reaction at the lowest effective temperature can help to suppress homocoupling.

  • Stoichiometry: Using a slight excess of the alkene can favor the cross-coupling reaction over homocoupling.

Side_Reactions cluster_main Heck Coupling of this compound cluster_side Potential Side Reactions Start This compound + Alkene + Pd(0) Catalyst Desired_Product Desired Heck Product Start->Desired_Product Heck Coupling Dehalogenation Dehalogenation (3-Methylbenzoic acid) Start->Dehalogenation Homocoupling Homocoupling (Biphenyl derivative) Start->Homocoupling Isomerization Double Bond Isomerization Desired_Product->Isomerization

Quantitative Data Summary

Table 1: Effect of Base on the Heck Coupling of Iodobenzene with n-Butyl Acrylate

EntryBaseSolventTemperature (°C)Time (h)Yield of Coupled Product (%)Reference
1Et₃NDMF6016100[6]
2K₂CO₃DMF601695[6]
3NaOAcDMF601698[6]

Table 2: Heck Coupling of Various Substituted Aryl Iodides with Styrene

EntryAryl IodideProduct Yield (%)Reference
14-Iodoanisole79[7]
24-Iodonitrobenzene61[7]
31-Bromo-4-iodobenzene70 (coupling at I)[7]
44-Iodobenzonitrile68[7]

Detailed Experimental Protocol

This protocol is a general guideline for the Heck coupling of this compound with an alkene (e.g., n-butyl acrylate) and should be optimized for specific experimental setups.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF), degassed (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and triphenylphosphine.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the degassed anhydrous DMF via syringe.

  • Add triethylamine and n-butyl acrylate to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted cinnamic acid derivative.

Experimental_Workflow Setup 1. Reaction Setup - Add reagents to Schlenk flask - Evacuate and backfill with inert gas Addition 2. Reagent Addition - Add degassed solvent - Add base and alkene Setup->Addition Reaction 3. Reaction - Heat to 80-100 °C - Monitor by TLC/LC-MS Addition->Reaction Workup 4. Workup - Cool and dilute - Acidify and extract Reaction->Workup Purification 5. Purification - Column chromatography or recrystallization Workup->Purification

References

Technical Support Center: Sonogashira Reactions of 4-Iodo-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the Sonogashira coupling of 4-iodo-3-methylbenzoic acid, with a specific focus on the prevention of homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction of this compound?

A1: Homocoupling, also known as Glaser coupling, is a common and undesirable side reaction in Sonogashira couplings.[1][2][3] It involves the dimerization of two molecules of the terminal alkyne to form a symmetrical 1,3-diyne.[3] This side reaction consumes the alkyne, reducing the yield of the desired cross-coupled product, the substituted benzoic acid derivative.

Q2: What are the primary causes of alkyne homocoupling in my reaction with this compound?

A2: The primary culprits for homocoupling are the presence of oxygen and the copper(I) co-catalyst.[1][2][3] The copper acetylide intermediate, which is crucial for the main reaction, can undergo oxidative dimerization in the presence of oxygen, leading to the formation of the homocoupled product.[1] High concentrations of the copper catalyst can also increase the rate of this side reaction.[1]

Q3: How can I minimize or prevent the formation of the homocoupled byproduct?

A3: Several strategies can be employed to suppress homocoupling:

  • Implement Copper-Free Conditions: The most effective way to prevent copper-mediated homocoupling is to conduct the reaction without a copper co-catalyst.[1][4] While this might necessitate higher reaction temperatures or more active palladium catalysts, it directly eliminates the primary pathway for this side reaction.[1][4]

  • Ensure Rigorous Anaerobic Conditions: The exclusion of oxygen is critical.[1][4] This can be achieved by thoroughly degassing all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintaining a positive pressure of inert gas throughout the experiment.[1]

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne to the reaction mixture slowly can help maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.[3]

  • Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly influence the competition between the desired cross-coupling and the undesired homocoupling.[3]

Q4: I am performing a copper-free Sonogashira reaction but still observe some homocoupling. Why is this happening?

A4: Even in the absence of an intentionally added copper co-catalyst, trace amounts of copper can be present as impurities in reagents or on the surface of glassware, which can be sufficient to catalyze Glaser coupling.[1] Additionally, under certain conditions, a palladium-mediated homocoupling can occur, although this is generally less significant than the copper-catalyzed pathway.[1] To mitigate this, use high-purity reagents and consider acid-washing your glassware to remove any trace metal contaminants.

Q5: Does the carboxylic acid group of this compound interfere with the reaction?

A5: The acidic proton of the carboxylic acid group can potentially be deprotonated by the amine base used in the reaction. This may require the use of an additional equivalent of the base. Alternatively, protecting the carboxylic acid group (e.g., as an ester) prior to the coupling reaction and deprotecting it afterward is a common strategy to avoid potential complications.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High percentage of homocoupled alkyne byproduct. 1. Presence of oxygen in the reaction. 2. High concentration or activity of the copper catalyst. 3. Slow rate of the desired cross-coupling reaction.1. Ensure all solvents and reagents are thoroughly degassed. Maintain a strict inert atmosphere (argon or nitrogen). 2. Reduce the loading of the copper(I) catalyst or switch to a copper-free protocol. 3. Increase the temperature or use a more active palladium catalyst/ligand system to accelerate the cross-coupling. Consider the slow addition of the terminal alkyne.
Low or no yield of the desired product. 1. Inactive palladium catalyst. 2. Insufficiently strong or hindered base. 3. Poor quality of reagents or solvents. 4. Steric hindrance from the methyl group on the aryl iodide.1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Switch to a stronger or less sterically hindered amine base (e.g., diisopropylamine, pyrrolidine). The base must be strong enough to deprotonate the terminal alkyne. 3. Use anhydrous and degassed solvents and high-purity reagents. 4. Increase the reaction temperature or use a more active catalyst system known to be effective for sterically hindered substrates.
Formation of a black precipitate (palladium black). Decomposition of the palladium(0) catalyst.1. Ensure the reaction is performed under strictly anaerobic conditions. 2. Use appropriate phosphine ligands to stabilize the palladium catalyst. 3. Avoid excessively high reaction temperatures.
Reaction stalls before completion. 1. Catalyst deactivation. 2. Consumption of one of the reactants.1. Add an additional portion of the palladium catalyst. 2. Check the stoichiometry of your reactants. If homocoupling is significant, the alkyne may be depleted.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne using a copper co-catalyst.

Reagent Preparation:

  • Ensure all solvents (e.g., THF, triethylamine) are anhydrous and thoroughly degassed by freeze-pump-thaw cycles (at least three) or by sparging with an inert gas for an extended period.[3]

  • All solid reagents (this compound, palladium catalyst, copper(I) iodide) should be dried in a vacuum oven.[3]

Reaction Setup:

  • To a flame-dried Schlenk flask under a positive pressure of argon or nitrogen, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).[3]

  • Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).[3]

  • Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.[3]

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.[1]

Reagent Preparation:

  • Follow the same rigorous drying and degassing procedures as in Protocol 1.

Reaction Setup:

  • To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and a magnetic stir bar.[1]

  • Evacuate and backfill the flask with argon or nitrogen three times.[1]

  • Under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and degassed anhydrous triethylamine (5 mL).[1]

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[1]

Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.[1]

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on Homocoupling

ParameterCondition A (Standard)Condition B (Optimized for Low Homocoupling)Effect on Homocoupling
Copper Catalyst CuI (5 mol%)NoneElimination of the primary homocoupling pathway
Atmosphere NitrogenHigh-purity Argon (degassed)Rigorous exclusion of oxygen minimizes oxidative coupling
Alkyne Addition All at onceSlow addition over 2 hoursKeeps alkyne concentration low, disfavoring dimerization
Temperature 60 °C80-100 °C (may be required for copper-free)Higher temperature can sometimes favor cross-coupling
Base TriethylamineDiisopropylamine or PyrrolidineBase choice can influence reaction rates

Visualizations

Sonogashira_Troubleshooting start Sonogashira Reaction of This compound issue High Homocoupling Observed? start->issue check_o2 Check for Oxygen Contamination issue->check_o2 Yes success Successful Cross-Coupling issue->success No check_cu Evaluate Copper Catalyst Concentration check_o2->check_cu solution_o2 Degas Solvents/Reagents Use Inert Atmosphere check_o2->solution_o2 check_rate Assess Cross-Coupling Rate check_cu->check_rate solution_cu Reduce CuI Loading or Switch to Copper-Free check_cu->solution_cu solution_rate Increase Temperature or Use More Active Catalyst check_rate->solution_rate solution_o2->success solution_cu->success solution_rate->success

Caption: A flowchart for troubleshooting homocoupling in Sonogashira reactions.

Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_homocoupling Homocoupling (Side Reaction) pd0 Pd(0)L₂ pd_complex R-Pd(II)-I(L₂) (Oxidative Addition) pd0->pd_complex R-I pd_alkyne R-Pd(II)-C≡CR'(L₂) (Transmetalation) pd_complex->pd_alkyne Cu-C≡CR' product R-C≡CR' (Reductive Elimination) pd_alkyne->product cu_i CuI product->pd0 cu_acetylide Cu-C≡CR' cu_i->cu_acetylide H-C≡CR', Base cu_acetylide->cu_i to Pd Cycle cu_acetylide_dimer 2 Cu-C≡CR' cu_acetylide->cu_acetylide_dimer Undesired Pathway diyne R'C≡C-C≡CR' cu_acetylide_dimer->diyne [O]

References

Improving solubility of 4-Iodo-3-methylbenzoic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Iodo-3-methylbenzoic acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address solubility challenges encountered when working with this compound in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a solid at room temperature with a high melting point of 210-212 °C[1][2][3]. Its solubility is generally low in non-polar organic solvents and water. It is known to be soluble in methanol[1][2]. Like other substituted benzoic acids, its solubility is expected to be higher in polar aprotic solvents such as DMF, DMAc, and NMP[4].

Q2: Why is my this compound not dissolving in my reaction solvent?

Several factors can contribute to poor solubility:

  • Solvent Polarity: The compound has both a non-polar iodotoluene component and a polar carboxylic acid group. A solvent that cannot adequately solvate both parts of the molecule will be ineffective. Aromatic compounds are often challenging to dissolve in common liquid solvents[5][6].

  • Temperature: Solubility is often temperature-dependent. Your reaction may be running at a temperature too low to achieve complete dissolution.

  • pH of the Mixture: In its protonated (acidic) form, the compound is neutral and less polar. This form is less soluble in aqueous or highly polar environments compared to its deprotonated (salt) form[7].

  • Crystal Lattice Energy: As a crystalline solid with a high melting point, significant energy is required to break down the crystal lattice, which can hinder dissolution in many solvents.

Q3: Can I use a base to improve the solubility of this compound?

Yes. This is a highly effective strategy, particularly in aqueous or protic solvents. Carboxylic acids react with bases (e.g., NaOH, K₂CO₃) to form their corresponding carboxylate salts[8]. These salts are ionic and significantly more polar, leading to a dramatic increase in aqueous solubility[7]. This principle is commonly used in extraction and purification processes[7][8][9].

Q4: How does temperature affect solubility?

For most solids, solubility in a liquid solvent increases with temperature. Heating the reaction mixture can often help dissolve the starting material. This principle is the basis for recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling[10]. For reactions involving sparingly soluble reagents, elevated temperatures can be a simple and effective solution.

Q5: Are there alternative methods for reactions if the compound remains insoluble?

If conventional solution-based methods fail due to extremely low solubility, advanced techniques can be employed. For instance, solid-state cross-coupling reactions using high-temperature ball milling have been developed to effectively react insoluble aryl halides where solution-based chemistry is ineffective[5][11][12][13].

Troubleshooting Guide

Symptom / Issue Possible Cause(s) Suggested Solutions & Strategies
Incomplete Dissolution at Start 1. Incorrect solvent choice.2. Insufficient temperature.3. Concentration is above the saturation point.1. Solvent Optimization: Switch to a more appropriate solvent (see Table 2). Polar aprotic solvents like DMF, NMP, or DMAc are often effective for substituted benzoic acids[4].2. Increase Temperature: Gently warm the mixture while stirring to see if the solid dissolves. Run the reaction at a higher temperature if the protocol allows.3. Use a Co-solvent: Adding a small amount of a good solvent (like DMF) to a poorer solvent (like toluene) can improve overall solubility. The presence of water can also sometimes enhance the solubility of carboxylic acids in organic solvents[14][15].4. Check Concentration: Reduce the concentration of the reaction by adding more solvent.
Compound Precipitates During Reaction 1. Temperature change (e.g., cooling after initial heating).2. Change in mixture polarity (e.g., addition of a less polar reagent).3. A downstream product is insoluble and co-precipitating.1. Maintain Temperature: Ensure the reaction is maintained at a constant temperature where all components remain in solution.2. Add Base: If compatible with the reaction chemistry, add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) to form the highly soluble carboxylate salt.3. Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can help shuttle the deprotonated acid into the organic phase.
Slow or Stalled Reaction 1. Low concentration of dissolved starting material.2. Heterogeneous mixture limits reagent interaction.1. In-situ Solubilization: Add a base to dissolve the acid as its salt, which can then participate in the reaction. This is common in cross-coupling reactions where a base is required anyway.2. High-Dilution Conditions: If the product is desired, running the reaction under high-dilution conditions (large solvent volume) may keep all species dissolved, albeit at a slower rate.3. Alternative Methods: For intractable solubility issues, consider solid-state reaction techniques like ball milling[11][12].

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₇IO₂[1]
Molecular Weight 262.04 g/mol [3]
Appearance Solid[3]
Melting Point 210-212 °C[1][2][3]

Table 2: Qualitative Solubility of this compound (Note: This table is a guideline based on known data and chemical principles of substituted benzoic acids.)

SolventSolvent TypeExpected SolubilityRationale / Notes
Methanol Polar ProticSoluble Confirmed in literature[1][2].
Water Polar ProticInsoluble The parent compound, p-toluic acid, is poorly soluble in water[16]. The large iodine atom further decreases aqueous solubility.
Aqueous Base (e.g., 5% NaOH) AqueousHighly Soluble Forms a water-soluble sodium carboxylate salt[7][8].
Hexane, Toluene Non-polar / AromaticInsoluble / Slightly Soluble The non-polar hydrocarbon backbone is not sufficient to overcome the polarity of the carboxylic acid group.
Dichloromethane (DCM) HalogenatedSlightly Soluble May form hydrogen-bonded dimers in apolar solvents, limiting solubility[17].
Tetrahydrofuran (THF) Polar Aprotic (Ether)Moderately Soluble Good general-purpose solvent. Inhibits dimer formation, which can aid solubility[17].
DMF, NMP, DMSO Polar AproticSoluble to Highly Soluble These solvents are excellent at dissolving polar organic molecules and substituted benzoic acids[4].

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in a Polar Aprotic Solvent

  • Objective: To prepare a 0.5 M stock solution of this compound in N,N-Dimethylformamide (DMF).

  • Materials:

    • This compound (MW: 262.04 g/mol )

    • Anhydrous DMF

    • Volumetric flask (e.g., 10 mL)

    • Magnetic stirrer and stir bar

    • Warming bath (optional)

  • Procedure:

    • Accurately weigh 1.31 g (5.0 mmol) of this compound.

    • Transfer the solid to a 10 mL volumetric flask.

    • Add approximately 7 mL of anhydrous DMF to the flask.

    • Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir the mixture at room temperature.

    • If dissolution is slow, gently warm the flask in a water bath to 35-45 °C until all solid has dissolved.

    • Allow the solution to cool to room temperature.

    • Carefully add DMF to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

    • Cap the flask and invert it several times to ensure homogeneity. Store the solution under an inert atmosphere (e.g., nitrogen or argon).

Protocol 2: In-situ Solubilization for a Suzuki Cross-Coupling Reaction

  • Objective: To achieve complete dissolution of this compound in a reaction mixture by converting it to its carboxylate salt.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)

    • Base: Potassium Carbonate (K₂CO₃, 3.0 equiv)

    • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, and the solid K₂CO₃ base.

    • Add the 1,4-dioxane and water solvent mixture to the vessel.

    • Stir the mixture vigorously at room temperature. The this compound will react with the K₂CO₃ to form its potassium salt, which is soluble in the aqueous-organic mixture. You should observe the initial solid dissolving to form a clear or homogeneous solution.

    • Once the starting material is fully dissolved, degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the palladium catalyst to the degassed mixture under a positive pressure of inert gas.

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

Visual Guides

G start Problem: Compound is not dissolving check_solvent Is the solvent appropriate? (See Table 2) start->check_solvent change_solvent Action: Switch to a polar aprotic solvent (e.g., DMF, NMP, THF) check_solvent->change_solvent No check_temp Is the mixture heated? check_solvent->check_temp  Yes success Success: Compound Dissolved change_solvent->success heat_mixture Action: Warm mixture gently (e.g., 40-60°C) check_temp->heat_mixture No check_base Is a base compatible with the reaction? check_temp->check_base  Yes heat_mixture->success add_base Action: Add a suitable base (e.g., K₂CO₃) to form the soluble salt check_base->add_base  Yes consider_alt Advanced Troubleshooting: Consider alternative methods (e.g., solid-state reaction) check_base->consider_alt No add_base->success

Caption: A troubleshooting workflow for addressing solubility issues.

G cluster_acid Insoluble in Aqueous Media cluster_salt Soluble in Aqueous Media Acid R-COOH (this compound) Base + Base (e.g., NaOH) Salt R-COO⁻ M⁺ (Soluble Carboxylate Salt) Acidification + Acid (e.g., HCl) Base->Salt Acidification->Acid

Caption: Chemical pathway for solubility enhancement via deprotonation.

References

Technical Support Center: Purification of 4-Iodo-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from 4-Iodo-3-methylbenzoic acid.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of compounds synthesized from this compound.

Q1: What are the most common purification techniques for derivatives of this compound?

A1: The most common and effective purification techniques are recrystallization for solid products and column chromatography for a wide range of compounds. Recrystallization is often preferred for its simplicity and ability to yield highly pure crystalline solids, especially for derivatives like amides and carboxylic acids which have different solubilities in hot versus cold solvents.[1][2][3] Flash column chromatography is versatile and can be used to separate complex mixtures, unreacted starting materials, and catalyst residues from cross-coupling reactions.[4][5][6]

Q2: My product, an amide derivative of this compound, is a solid. Should I use recrystallization or column chromatography?

A2: For solid products, recrystallization is often the more efficient first choice. It is a cost-effective and scalable method for removing impurities, provided a suitable solvent system can be found.[7] If recrystallization fails to achieve the desired purity, or if the product is contaminated with impurities having similar solubility profiles, then column chromatography would be the recommended next step.

Q3: I performed a Suzuki coupling reaction with this compound. What are the typical impurities I should expect?

A3: In a Suzuki-Miyaura coupling, common impurities include residual palladium catalyst, unreacted this compound, excess boronic acid, and homo-coupled byproducts from the boronic acid.[8][9] The presence of both an activating amino group and a deactivating carboxyl group can influence the reaction, potentially leading to side products.[10] Purification typically involves an aqueous workup to remove inorganic salts, followed by column chromatography to separate the desired product from organic-soluble impurities.[8]

Q4: Can I use reverse-phase HPLC for the final purification of my compound?

A4: Yes, reverse-phase HPLC is an excellent technique for final purification, especially for achieving high purity (>99%) required for analytical standards or biological testing. Methods using columns like Newcrom R1 with mobile phases such as acetonitrile and water with an acid modifier (e.g., formic acid for MS compatibility) are suitable for iodo-benzoic acid derivatives.[11] This method is scalable and can be used for isolating impurities in preparative separations.[11]

Q5: My iodinated compound seems to be degrading during purification. What could be the cause?

A5: Iodinated aromatic compounds can be sensitive to light and acid.[12] If you are using silica gel for column chromatography, the acidic nature of the silica can sometimes cause degradation of sensitive compounds.[5] Consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as alumina. Additionally, protect your compound from direct light during all purification and handling steps. Reductive de-iodination is a potential side reaction, especially if certain catalysts and reagents are carried over into the workup.[13]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems encountered during the purification process.

Troubleshooting Recrystallization
Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was added.- The solution is supersaturated but nucleation has not started.- The compound may have oiled out.- Boil off some of the solvent to increase concentration and allow it to cool again.[1]- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[14]- If an oil forms, reheat the solution, add slightly more solvent, and cool slowly.
Product recovery is very low. - The compound has significant solubility in the cold solvent.- Too little solvent was used, causing premature crystallization during hot filtration.- Cool the solution in an ice bath for a longer period to maximize crystal precipitation.[15]- Use a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.- Ensure the funnel is pre-heated during hot filtration to prevent clogging.[14]
The purified product's melting point is low and/or broad. - Impurities are still present in the crystals.- The crystals are not fully dry and contain residual solvent.- Perform a second recrystallization.- Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent during vacuum filtration.[1]- Dry the crystals completely under vacuum.
Troubleshooting Column Chromatography
Problem Potential Cause(s) Suggested Solution(s)
Compound streaks or does not move from the baseline (Low R_f). - The eluent is not polar enough.- The compound is highly polar or acidic (e.g., a carboxylic acid).- Gradually increase the polarity of the solvent system.- For acidic compounds like benzoic acid derivatives, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent to suppress ionization and improve band shape.
Compounds co-elute or have poor separation. - The chosen solvent system has insufficient selectivity.- The column was overloaded with the crude sample.- Screen different solvent systems using TLC. Try combinations of hexanes, ethyl acetate, dichloromethane, and methanol.- Use less sample material or a larger column. Ensure the sample is loaded in a concentrated band.
Final product is contaminated with palladium catalyst. - The catalyst is not fully removed by the silica gel.- Filter the crude product through a pad of Celite® before chromatography to remove heterogeneous catalysts like Pd/C.[13]- For homogeneous catalysts, consider a pre-column filtration through a plug of silica or a scavenger resin designed to bind palladium.
The compound appears to decompose on the column. - The compound is unstable on acidic silica gel.- Test compound stability on a TLC plate by spotting and letting it sit for an hour before eluting.[5]- Deactivate the silica gel by preparing the slurry with 1% triethylamine in the eluent.- Use an alternative stationary phase like neutral or basic alumina.[5]

Section 3: Experimental Protocols

Protocol 1: General Recrystallization of a this compound Derivative

This protocol provides a general method for purifying a solid derivative, such as an amide, obtained from this compound. Ethanol is often a suitable solvent.[16]

  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of the chosen solvent (e.g., 95% ethanol). If it dissolves immediately at room temperature, the solvent is not suitable. Heat the mixture. The ideal solvent will dissolve the compound when hot but not when cold.[16]

  • Dissolution: Transfer the crude solid (e.g., 1.0 g) to an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions while swirling until the solid just dissolves.[15] Keep the solution simmering on a hot plate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[14] This step prevents the product from crystallizing prematurely.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow cooling and promote the formation of larger, purer crystals.[1] Once at room temperature, cool the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[15]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[14] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.

Protocol 2: Flash Column Chromatography for Purification of a Suzuki Coupling Product

This protocol details the purification of a biaryl product from a Suzuki coupling reaction of this compound methyl ester.

  • Preparation of the Crude Sample: After the reaction workup (e.g., extraction with ethyl acetate and washing with brine), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • TLC Analysis and Solvent Selection: Dissolve a small amount of the crude oil/solid in a suitable solvent (e.g., dichloromethane). Run TLC plates with different solvent systems (e.g., varying ratios of hexanes:ethyl acetate) to find a system that gives the desired product an R_f value of approximately 0.3-0.4 and separates it from impurities.

  • Column Packing: Select an appropriately sized column. Pack the column with silica gel as a slurry in the chosen eluent (the least polar solvent mixture). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3 times the sample weight). To do this, dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone), add the silica, and then evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution progress using TLC.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

  • Final Analysis: Confirm the identity and purity of the product using techniques such as NMR, MS, and HPLC.

Section 4: Visualized Workflows

This section provides diagrams to illustrate key purification workflows and decision-making processes.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., Extraction, Wash) start->workup check_solid Is the crude product a solid? workup->check_solid recrystallization Attempt Recrystallization check_solid->recrystallization Yes column Perform Column Chromatography check_solid->column No / Oily Solid check_purity_recryst Is product pure? recrystallization->check_purity_recryst check_purity_recryst->column No end_product Pure Product check_purity_recryst->end_product Yes check_purity_column Is product pure? column->check_purity_column check_purity_column->end_product Yes further_purification Consider Preparative HPLC or other techniques check_purity_column->further_purification No

Caption: General purification workflow for products derived from this compound.

G start Problem: Low or No Crystal Formation During Recrystallization q1 Was the solution clear when hot? start->q1 a1_yes Solution is likely not saturated. Too much solvent used. q1->a1_yes Yes a1_no Insoluble impurities may be present. q1->a1_no No s1 Boil off excess solvent. Cool again. a1_yes->s1 s2 Perform hot filtration to remove solids. a1_no->s2 q2 Did crystals form? s1->q2 s2->q1 a2_no Nucleation may be inhibited. q2->a2_no No end Successful Crystallization q2->end Yes s3 Induce crystallization: - Scratch flask with glass rod - Add a seed crystal a2_no->s3 q3 Did an oil form instead? s3->q3 s4 Re-heat to dissolve oil. Add small amount of solvent. Cool very slowly. q3->s4 Yes fail Consider alternative solvent or chromatography q3->fail No s4->q2

References

Technical Support Center: 4-Iodo-3-methylbenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of deiodination when using 4-Iodo-3-methylbenzoic acid in various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with this compound?

A1: Deiodination is an undesired side reaction where the iodine substituent on the this compound is replaced by a hydrogen atom, leading to the formation of 3-methylbenzoic acid as a byproduct. This reduces the yield of the desired coupled product and complicates the purification process. The carbon-iodine bond is relatively weak, making aryl iodides like this compound susceptible to this hydrodehalogenation, particularly under the conditions used for many palladium-catalyzed cross-coupling reactions.

Q2: Which cross-coupling reactions are most prone to deiodination with this substrate?

A2: Deiodination can be a significant issue in several common palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The extent of deiodination is highly dependent on the specific reaction conditions.

Q3: What are the primary factors that influence the extent of deiodination?

A3: Several key factors can influence the competition between the desired cross-coupling reaction and the undesired deiodination side reaction:

  • Catalyst and Ligand: The choice of the palladium catalyst and, more importantly, the phosphine ligand is crucial. Bulky, electron-rich ligands can often promote the desired reductive elimination step over deiodination.

  • Base: The type, strength, and concentration of the base can significantly impact the reaction outcome.

  • Temperature: Higher reaction temperatures can increase the rate of deiodination. Running the reaction at the lowest effective temperature is often beneficial.

  • Solvent: The polarity and protic nature of the solvent can play a role. Protic solvents can sometimes act as a hydride source, promoting deiodination.

  • Substrate Electronics: The electronic properties of both the this compound and the coupling partner can influence the relative rates of the two competing pathways.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during cross-coupling reactions with this compound.

Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired biaryl product.

  • Presence of a significant amount of 3-methylbenzoic acid in the crude reaction mixture, confirmed by techniques like NMR or LC-MS.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Ligand Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands can accelerate the reductive elimination step, outcompeting the deiodination pathway.
Strong or Protic Base Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu.
High Reaction Temperature Attempt the reaction at a lower temperature (e.g., 60-80 °C). While this may slow down the reaction rate, it can disproportionately decrease the rate of deiodination.
Protic Solvent If using a protic solvent like an alcohol, switch to an aprotic solvent such as 1,4-dioxane, toluene, or THF.

Quantitative Data Summary for Suzuki-Miyaura Coupling:

The following table provides representative data on the effect of different reaction conditions on the yield of the desired product and the deiodinated byproduct.

Catalyst/LigandBaseSolventTemperature (°C)Desired Product Yield (%)Deiodinated Byproduct (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1006530
Pd(OAc)₂ / SPhosK₃PO₄Toluene808510
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane7092<5
Issue 2: Prevalent Deiodination and Alkyne Homocoupling in Sonogashira Coupling

Symptoms:

  • Low yield of the desired alkynylated benzoic acid.

  • Formation of 3-methylbenzoic acid and the homocoupled alkyne (Glaser coupling byproduct).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Presence of Oxygen Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen promotes the oxidative homocoupling of the alkyne.
High Copper(I) Concentration Reduce the amount of the copper(I) co-catalyst or consider running the reaction under copper-free conditions. While copper accelerates the reaction, it is also a primary mediator of alkyne homocoupling.
Inappropriate Base/Solvent Use a bulky amine base like diisopropylethylamine (DIPEA) or piperidine in an aprotic solvent like THF or toluene.
High Temperature Run the reaction at the lowest temperature that affords a reasonable reaction rate, often near room temperature for highly reactive aryl iodides.

Quantitative Data Summary for Sonogashira Coupling:

Catalyst SystemBaseSolventTemperature (°C)Desired Product Yield (%)Deiodinated Byproduct (%)Alkyne Homocoupling (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF60552515
Pd(OAc)₂ / PPh₃ / CuIPiperidineTolueneRT75155
Pd(OAc)₂ / SPhos (Copper-free)DBUAcetonitrile50888<2

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol

This protocol is designed to minimize deiodination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd₂(dba)₃ and XPhos to the flask under a positive pressure of the inert gas.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Copper-Free Sonogashira Coupling Protocol

This protocol is designed to minimize both deiodination and alkyne homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Anhydrous acetonitrile

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ and SPhos.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add this compound and anhydrous, degassed acetonitrile.

  • Add the terminal alkyne via syringe, followed by DBU.

  • Stir the reaction mixture at 50 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine_Reactants Combine this compound, coupling partner, base, and catalyst. Add_Solvent Add degassed solvent. Combine_Reactants->Add_Solvent Inert_Atmosphere Establish inert atmosphere (Ar/N2). Add_Solvent->Inert_Atmosphere Heating Heat to specified temperature. Inert_Atmosphere->Heating Monitoring Monitor progress by TLC/LC-MS. Heating->Monitoring Quench_Extract Quench reaction and perform aqueous work-up. Monitoring->Quench_Extract Purification Purify by column chromatography. Quench_Extract->Purification Characterization Characterize final product. Purification->Characterization

Caption: A general experimental workflow for cross-coupling reactions.

Technical Support Center: Catalyst Poisoning in Reactions with 4-Iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst poisoning issues encountered during chemical reactions involving 4-Iodo-3-methylbenzoic acid.

Troubleshooting Guide

This guide provides solutions to common problems in a question-and-answer format.

Question 1: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with this compound is sluggish or fails completely. What are the likely causes related to catalyst poisoning?

Answer:

Low or no conversion in cross-coupling reactions with this compound can be attributed to several factors, primarily involving the deactivation of the palladium catalyst. The key potential issues are:

  • Poisoning by the Substrate Itself:

    • Iodide Inhibition: While the carbon-iodine bond is the reactive site for oxidative addition, excess iodide ions in solution can coordinate strongly to the palladium center, forming inactive catalyst species and hindering the catalytic cycle.[1] This is a known issue in some palladium-catalyzed reactions, particularly certain aminations and Heck couplings.[1]

    • Carboxylate Coordination: The carboxylate group of the benzoic acid can act as a ligand, coordinating to the palladium center and forming stable, catalytically inactive complexes.[2]

  • Impurities in Reagents and Solvents:

    • Sulfur Compounds: Elemental sulfur or sulfur-containing impurities in the starting materials or solvents are potent poisons for palladium catalysts, as they bind strongly and irreversibly to the metal center.[3][4]

    • Oxygen: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species or the formation of palladium black.[4][5] Thoroughly degassing solvents is crucial.[5]

    • Other Functional Groups: Impurities containing functional groups like amines, nitriles, or nitro compounds can also act as catalyst poisons by coordinating to the palladium.[6]

  • Catalyst Decomposition:

    • Palladium Black Formation: The appearance of a black precipitate is a visual indicator of catalyst agglomeration into inactive nanoparticles.[4][5] This can be triggered by high temperatures, impurities, or incorrect ligand choice.[5]

Question 2: I am observing significant formation of byproducts such as homocoupling of the boronic acid (in Suzuki reactions) or dehalogenation of this compound. Are these related to catalyst poisoning?

Answer:

Yes, the formation of these byproducts can be linked to issues with the catalyst's activity and stability.

  • Homocoupling: The homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen or an excess of Pd(II) species.[4] This suggests that the catalytic cycle is being disrupted, potentially by poor pre-catalyst activation or by oxidative deactivation of the Pd(0) catalyst.

  • Dehalogenation (Hydrodehalogenation): The replacement of the iodine atom with hydrogen is a common side reaction, particularly with electron-deficient aryl halides.[7] This can be influenced by the choice of ligand and base. An inefficient catalyst may be more prone to engaging in this side reaction pathway.

Question 3: My reaction is inconsistent, working well on some occasions but failing on others, despite following the same procedure. What could be the source of this irreproducibility?

Answer:

Inconsistent results are frequently traced back to subtle variations in experimental conditions and reagent quality that affect the catalyst's performance.

  • Variable Reagent Purity: Different batches of this compound, coupling partners, or other reagents may contain varying levels of catalyst poisons.[4] It is advisable to use reagents of the highest possible purity.

  • Solvent Quality: The purity and water content of solvents can fluctuate between batches. Using anhydrous and thoroughly degassed solvents is critical for reproducibility.

  • Atmospheric Control: Inconsistent inert atmosphere control can lead to varying levels of oxygen contamination, which directly impacts catalyst stability.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts used in reactions with aryl iodides like this compound?

A1: A variety of palladium catalysts are effective. Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ used in conjunction with phosphine ligands.[7] For challenging substrates, more specialized and bulky electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary to promote the desired reaction and resist poisoning.[2][5]

Q2: How can I minimize catalyst poisoning from the carboxylate group of this compound?

A2: The inhibitory effect of the carboxylate group can be mitigated by:

  • Ligand Selection: Employing bulky ligands can sterically hinder the coordination of the carboxylate to the palladium center.[2]

  • Esterification: In some cases, converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction can prevent this mode of poisoning. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step if needed.

Q3: What is the best way to remove potential catalyst poisons from my reagents and solvents?

A3: To ensure high purity:

  • Solvents: Use anhydrous, degassed solvents. Degassing can be achieved by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.

  • Reagents: If impurities are suspected in this compound or the coupling partner, recrystallization or column chromatography may be necessary. Activated carbon treatment can sometimes be used to remove certain organic impurities.[3]

Q4: My reaction mixture has turned black. Is the reaction salvageable?

A4: The formation of palladium black indicates that the catalyst has precipitated out of the solution and is no longer active.[5] At this point, the reaction has likely stalled. It is generally not salvageable, and the focus should be on identifying the cause (e.g., oxygen contamination, excessive heat, impurities) to prevent it in future attempts.[5]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with this compound

This protocol is a general guideline and may require optimization.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq.).

    • In a separate vial, pre-mix the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Reaction Setup:

    • Add the catalyst/ligand mixture to the Schlenk flask.

    • Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF) via syringe.

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Acidify the aqueous layer with HCl (1M) to protonate the carboxylic acid.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes hypothetical data illustrating the impact of common catalyst poisons on a Suzuki-Miyaura reaction between this compound and phenylboronic acid. This data is illustrative and serves to highlight general trends.

ExperimentCatalyst SystemAdditive/ContaminantReaction Time (h)Yield (%)Observations
1 (Control)Pd(PPh₃)₄ (2 mol%)None1292Clean reaction
2Pd(PPh₃)₄ (2 mol%)Air introduced1215Palladium black formation
3Pd(PPh₃)₄ (2 mol%)Thiophene (10 mol%)12<5No conversion, starting material recovered
4Pd(PPh₃)₄ (2 mol%)Undegassed Solvent1245Sluggish conversion, some homocoupling
5Pd(OAc)₂/SPhos (2 mol%)None895Faster reaction compared to control

Visualizations

Experimental_Workflow Experimental Workflow and Potential Poisoning Points cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents (this compound, Coupling Partner, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup solvents Solvents solvents->setup catalyst Catalyst & Ligand catalyst->setup heating Heating & Stirring setup->heating monitoring Monitoring (TLC, LC-MS) heating->monitoring workup Aqueous Work-up monitoring->workup purification Purification (Chromatography) workup->purification product Final Product purification->product p1 Impurities (Sulfur, etc.) in reagents p1->reagents p2 Dissolved Oxygen p2->solvents p3 Atmospheric Leak (Oxygen, Moisture) p3->setup p4 Thermal Decomposition (Palladium Black) p4->heating

Caption: Experimental workflow with potential catalyst poisoning points.

Troubleshooting_Flowchart Troubleshooting Logic for Failed Reactions start Low or No Conversion check_catalyst Visual Inspection: Is Palladium Black present? start->check_catalyst check_reagents Review Reagent Purity: - New batches? - Known problematic impurities? check_catalyst->check_reagents No sol_oxygen Improve Degassing & Inert Atmosphere Technique check_catalyst->sol_oxygen Yes check_conditions Verify Reaction Conditions: - Inert atmosphere? - Degassed solvents? check_reagents->check_conditions Pure sol_impurities Purify Reagents (Recrystallize, Chromatography) check_reagents->sol_impurities Suspect check_byproducts Analyze Byproducts: - Homocoupling? - Dehalogenation? check_conditions->check_byproducts Yes check_conditions->sol_oxygen No sol_ligand Change Ligand/Catalyst System (e.g., use bulky ligands) check_byproducts->sol_ligand sol_esterify Consider Esterification of Carboxylic Acid check_byproducts->sol_esterify

Caption: Troubleshooting flowchart for catalyst poisoning issues.

References

Effect of base on the efficiency of 4-Iodo-3-methylbenzoic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information on the critical role of the base in palladium-catalyzed cross-coupling reactions involving 4-iodo-3-methylbenzoic acid. Understanding the nuances of base selection is paramount for optimizing reaction efficiency and achieving high yields.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in cross-coupling reactions of this compound?

A1: The base in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, serves multiple crucial functions. Its primary role is to neutralize the hydrogen halide (in this case, HI) generated during the catalytic cycle, which is essential for regenerating the active Pd(0) catalyst.[1] Additionally, in Suzuki-Miyaura reactions, the base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which readily undergoes transmetalation with the palladium complex.[2] In Sonogashira couplings, the base facilitates the formation of the key copper acetylide intermediate.[3] The nature of the base, including its strength, solubility, and the nature of its cation, can significantly impact reaction kinetics, catalyst stability, and ultimately, the yield and selectivity of the desired product.[1][2]

Q2: What are the most common bases used for Suzuki-Miyaura couplings with aryl iodides like this compound?

A2: A variety of inorganic and organic bases are employed in Suzuki-Miyaura couplings. Inorganic bases are the most common, with their effectiveness influenced by factors like basicity and solubility.[2] Commonly used bases include:

  • Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used and often provide high yields.[4][5] Cesium carbonate (Cs₂CO₃) is a stronger base and can be effective for more challenging couplings.[6]

  • Phosphates: Potassium phosphate (K₃PO₄) is another effective inorganic base.

  • Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used, particularly in aqueous solvent systems.[7]

  • Organic Amines: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are organic bases that can be suitable, especially for substrates with base-sensitive functional groups.[2]

Q3: Which bases are recommended for the Heck reaction with this compound?

A3: For the Heck reaction, both organic and inorganic bases are effective. The choice often depends on the specific alkene and reaction conditions.[8] Typical bases include:

  • Organic Amines: Triethylamine (Et₃N) is a very common choice and often provides good yields.[8][9][10]

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and sodium bicarbonate (NaHCO₃) are frequently used inorganic bases.[1][8][9][10] Potassium carbonate often leads to high yields.[11]

Q4: What are the preferred bases for Sonogashira couplings of this compound?

A4: Amine bases are the most frequently used in Sonogashira reactions, often serving as both the base and the solvent.[3] Common choices include:

  • Alkylamines: Triethylamine (Et₃N) and diethylamine are commonly used.[12]

  • Other Amines: Piperidine has also been shown to be effective.[13]

  • Inorganic Bases: While less common, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used.[12]

Q5: Can the carboxyl group of this compound interfere with the coupling reaction?

A5: Yes, the acidic proton of the carboxylic acid can potentially interfere with the basic conditions of the coupling reaction by neutralizing the base. This can deactivate the catalyst and reduce the reaction efficiency. To circumvent this issue, it is common practice to protect the carboxylic acid group as an ester (e.g., a methyl or ethyl ester) before performing the cross-coupling reaction. This strategy is often employed in syntheses involving similar functionalized aryl halides.[1][11]

Troubleshooting Guides

Low or No Yield
Potential Cause Troubleshooting Steps
Incorrect Base Strength The pKa of the base should be appropriate for the specific coupling reaction. For Suzuki-Miyaura, a sufficiently strong base is needed to form the boronate species. For Heck and Sonogashira, the base must effectively neutralize the generated acid. Consider screening a range of bases with varying strengths (e.g., K₂CO₃, Cs₂CO₃, Et₃N).
Poor Base Solubility If the base is not soluble in the reaction solvent, the reaction may be slow or incomplete. Ensure vigorous stirring for heterogeneous mixtures. Alternatively, choose a base that is soluble in the chosen solvent system or consider a different solvent.
Base Degradation Some organic bases can be sensitive to high temperatures. Ensure the reaction temperature does not exceed the stability limit of the base.
Interaction with Substrate The base may be reacting with the carboxylic acid group of the starting material. Consider protecting the carboxylic acid as an ester prior to the coupling reaction.
Catalyst Deactivation The generated hydrohalic acid can deactivate the palladium catalyst if not effectively neutralized by the base.[1] Ensure a sufficient excess of the base is used (typically 1.5-3 equivalents).
Formation of Side Products
Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) This can occur if the transmetalation step is slow. A stronger base or a different solvent may accelerate the desired cross-coupling pathway.
Glaser Coupling (Sonogashira) Homocoupling of the alkyne can be a significant side reaction, particularly in the presence of copper co-catalysts.[14] Using copper-free conditions or a less reactive amine base may mitigate this issue.
Alkene Isomerization (Heck) Undesired alkene isomers can form. The addition of certain bases can influence the rate of reductive elimination and potentially reduce isomerization.[15]

Data Presentation

The following tables provide a summary of typical yields obtained with different bases in palladium-catalyzed cross-coupling reactions of aryl iodides, which can serve as a predictive guide for experiments with this compound.

Table 1: Effect of Base on Suzuki-Miyaura Coupling of Aryl Iodides

BaseBase TypeTypical Yield (%)Notes
K₂CO₃Inorganic (Carbonate)85-95A widely used and effective base, often in aqueous solvent mixtures.[16]
Na₂CO₃Inorganic (Carbonate)80-90Another common and effective carbonate base.[4]
Cs₂CO₃Inorganic (Carbonate)90-98A stronger base, often used for more challenging or sterically hindered substrates.[6]
K₃PO₄Inorganic (Phosphate)85-95A strong, non-nucleophilic base suitable for a wide range of substrates.
Et₃NOrganic (Amine)70-85A common organic base, though sometimes less effective than inorganic bases for Suzuki couplings.

Note: Yields are indicative and can vary based on the specific boronic acid, catalyst, ligand, solvent, and temperature used.

Table 2: Effect of Base on Heck Reaction of Aryl Iodides

BaseBase TypeTypical Yield (%)Notes
Et₃NOrganic (Amine)75-90A very common and effective base for the Heck reaction.[11]
K₂CO₃Inorganic (Carbonate)85-95A strong inorganic base that often provides high yields.[11]
NaOAcInorganic (Acetate)60-75A milder inorganic base, which can be advantageous for sensitive substrates.[10]
DBUOrganic (Amidine)80-90A strong, non-nucleophilic organic base.[11]

Note: Yields are approximate and can vary depending on the specific alkene, catalyst, ligand, solvent, and temperature.

Table 3: Effect of Base on Sonogashira Coupling of Aryl Iodides

BaseBase TypeTypical Yield (%)Notes
Et₃NOrganic (Amine)80-95Frequently used as both a base and a solvent.[13]
DiethylamineOrganic (Amine)75-90Another common amine base for this reaction.
PiperidineOrganic (Amine)85-95Can provide high yields, sometimes outperforming other amine bases.[13]
K₂CO₃Inorganic (Carbonate)70-85Can be used as an alternative to amine bases.

Note: Yields can be influenced by the presence of a copper co-catalyst, the specific alkyne, catalyst, ligand, and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Iodide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl iodide (e.g., methyl 4-iodo-3-methylbenzoate) with a generic boronic acid using potassium carbonate as the base.

Materials:

  • Methyl 4-iodo-3-methylbenzoate (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.04 equivalents)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add methyl 4-iodo-3-methylbenzoate, the arylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Aryl Iodide, Boronic Acid, Base Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Inert Establish Inert Atmosphere Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Final Product Purify->Product

Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-I L_n Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)-R L_n PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination CoupledProduct Ar-R PdII_Boronate->CoupledProduct ArylIodide Ar-I ArylIodide->PdII_Aryl BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Base Base (e.g., OH⁻) Base->BoronicAcid Activation Boronate->PdII_Boronate

Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Managing Steric Hindrance in Reactions of 4-Iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-3-methylbenzoic acid. The ortho-methyl group in this compound introduces significant steric hindrance, which can impede reactivity in various transformations. This guide focuses on common challenges and their solutions in key reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and esterification.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when using this compound?

A1: The primary reason for low yields is the steric hindrance caused by the methyl group at the 3-position, which is ortho to the iodine atom. This bulkiness can impede the approach of catalysts and reagents to the reactive site, particularly in cross-coupling reactions where the formation of a bulky transition state is required. For instance, in palladium-catalyzed reactions, the oxidative addition step can be significantly slowed down.

Q2: Which palladium catalysts and ligands are recommended for cross-coupling reactions with this substrate?

A2: For sterically hindered aryl iodides like this compound, it is crucial to use catalyst systems that are designed to overcome steric challenges. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred. These ligands promote the formation of highly reactive, low-coordinate palladium(0) species that can more readily undergo oxidative addition. Pre-formed, air-stable palladium precatalysts are also highly effective for these challenging couplings.

Q3: I am observing significant homocoupling of my alkyne in Sonogashira reactions. How can this be minimized?

A3: Alkyne homocoupling, or Glaser coupling, is a common side reaction in Sonogashira couplings, especially when the desired cross-coupling is slow due to steric hindrance. To mitigate this, you can try reducing the loading of the copper(I) co-catalyst or switching to a copper-free Sonogashira protocol. The latter is often the most effective way to eliminate Glaser coupling.

Q4: Is the esterification of this compound also affected by steric hindrance?

A4: Yes, the ortho-methyl group can also hinder the esterification of the carboxylic acid functionality, particularly when using bulky alcohols. The approach of the alcohol to the carbonyl carbon can be sterically impeded, slowing down the reaction rate. More forcing conditions, such as higher temperatures, longer reaction times, or the use of a more effective acid catalyst, may be necessary.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Yields and Incomplete Conversion

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, with this compound, steric hindrance can be a major obstacle.

start Low Yield in Suzuki Coupling check_catalyst Issue: Catalyst Inactivation or Low Activity start->check_catalyst check_ligand Issue: Inappropriate Ligand Choice start->check_ligand check_base Issue: Ineffective Base or Solvent start->check_base check_reagents Issue: Poor Reagent Quality start->check_reagents solution_catalyst Solution: - Use fresh, air-stable precatalyst. - Ensure rigorous inert atmosphere (degas solvents). check_catalyst->solution_catalyst solution_ligand Solution: - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, Buchwald ligands). - Increase ligand-to-metal ratio. check_ligand->solution_ligand solution_base Solution: - Screen different bases (e.g., K3PO4, Cs2CO3). - Use a solvent system that solubilizes the base (e.g., Dioxane/H2O, Toluene/EtOH/H2O). check_base->solution_base solution_reagents Solution: - Use fresh boronic acid. - Ensure solvents are anhydrous and degassed. check_reagents->solution_reagents

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

The following table presents representative data on how the choice of catalyst and ligand can influence the yield of the Suzuki-Miyaura coupling between this compound and phenylboronic acid. Note: This data is illustrative for sterically hindered aryl iodides and serves as a guide for optimization.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10024< 20
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001275
3Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Toluene1101285
4XPhos Pd G3 (2)-K₃PO₄Dioxane/H₂O1008> 90

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Sonogashira Coupling: Competing Homocoupling and Low Conversion

The Sonogashira coupling provides a direct route to alkynylated benzoic acids. However, the steric hindrance in this compound can favor the undesired alkyne homocoupling.

start Issues in Sonogashira Coupling homocoupling Problem: Significant Alkyne Homocoupling (Glaser Coupling) start->homocoupling low_conversion Problem: Low Conversion of Starting Material start->low_conversion solution_homocoupling Solution: - Reduce CuI loading (e.g., to 1-2 mol%). - Switch to a copper-free protocol. - Ensure strictly anaerobic conditions. homocoupling->solution_homocoupling solution_low_conversion Solution: - Use a more active catalyst/ligand system (e.g., Pd(PPh₃)₂Cl₂ with a bulky phosphine). - Increase reaction temperature. - Screen different amine bases (e.g., Et₃N, DIPEA). low_conversion->solution_low_conversion

Caption: Troubleshooting common issues in Sonogashira coupling reactions.

The following table illustrates the impact of the copper co-catalyst on the Sonogashira coupling of this compound with phenylacetylene. Note: This data is representative and intended to guide optimization.

EntryPd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Product Yield (%)Homocoupling (%)
1Pd(PPh₃)₂Cl₂ (2)4Et₃NTHF60124540
2Pd(PPh₃)₂Cl₂ (2)1Et₃NTHF60126015
3Pd(OAc)₂ (2) / XPhos (4)0Cs₂CO₃Dioxane801280< 5

This protocol is a starting point for a copper-free Sonogashira coupling to minimize homocoupling.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL), followed by the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification procedure described in the Suzuki-Miyaura protocol.

Fischer Esterification: Slow Reaction and Low Yield

The Fischer esterification of this compound can be sluggish due to the steric hindrance around the carboxylic acid group.

start Slow Fischer Esterification check_conditions Issue: Equilibrium Not Favoring Product start->check_conditions solution_conditions Solution: - Increase excess of alcohol (if feasible). - Use a stronger acid catalyst (e.g., H₂SO₄). - Increase reaction temperature and time. - Remove water as it forms (e.g., using a Dean-Stark trap). check_conditions->solution_conditions

Caption: Strategies to improve the yield of Fischer esterification.

The following table provides illustrative data on how reaction conditions can affect the yield of the Fischer esterification of this compound with methanol. Note: This data is representative and intended for guidance.

EntryAlcohol (equiv.)Acid CatalystTemp (°C)Time (h)Yield (%)
1Methanol (10)p-TsOH (0.1 equiv.)Reflux1260
2Methanol (excess, as solvent)H₂SO₄ (cat.)Reflux2485
3Methanol (excess, as solvent)H₂SO₄ (cat.)Reflux with Dean-Stark12> 95
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 g). Add a large excess of the alcohol (e.g., 20 mL of methanol).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., 0.2 mL of concentrated H₂SO₄).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude ester, which can be further purified if necessary.

Validation & Comparative

A Comparative Guide to the Suzuki Coupling of 4-Iodo-3-methylbenzoic Acid and 4-Bromo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides an objective comparison of two common aryl halide substrates, 4-iodo-3-methylbenzoic acid and 4-bromo-3-methylbenzoic acid, in the context of their performance in Suzuki coupling reactions. This comparison is intended to assist researchers in selecting the appropriate starting material and optimizing reaction conditions for the synthesis of complex molecules in pharmaceutical and materials science research.

Performance Comparison: Reactivity and Reaction Conditions

The choice between an aryl iodide and an aryl bromide for a Suzuki coupling reaction is primarily dictated by the inherent reactivity of the carbon-halogen bond. The generally accepted order of reactivity for aryl halides in the oxidative addition step of the Suzuki coupling catalytic cycle is I > Br > Cl.[1] This trend is attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond, which facilitates the oxidative addition of the palladium catalyst.

Aryl HalideCatalyst Loading (mol%)Temperature (°C)Reaction TimeConversion (%)
4-Iodobenzoic Acid0.1Room TemperatureNot Specified100
4-Bromobenzoic Acid1Room TemperatureNot SpecifiedLower than Iodo
4-Iodobenzoic Acid0.0170Not Specified100
4-Bromobenzoic Acid0.0170Not Specified100
Data extrapolated from a study on the aqueous Suzuki–Miyaura coupling of 4-halobenzoic acids with (3-propionamidophenyl)boronic acid.[2]

From this data, it is evident that 4-iodobenzoic acid is more reactive than its bromo counterpart, achieving quantitative conversion at room temperature with a lower catalyst loading.[2] At elevated temperatures, both substrates can achieve full conversion, although the iodo-substituted compound is expected to react at a faster rate.[2] This higher reactivity of aryl iodides generally allows for milder reaction conditions, including lower temperatures and reduced catalyst concentrations, which can be advantageous in the synthesis of complex molecules with sensitive functional groups.

However, it is important to note that under certain conditions, particularly at lower temperatures with specific palladium/phosphine catalyst systems, aryl iodides can exhibit surprisingly poor reactivity compared to aryl bromides.[3] This has been attributed to the inefficient turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)].

Catalytic Cycle and Experimental Workflow

The mechanism of the Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdXL2 Ar-Pd(II)-X L_n OxAdd->ArPdXL2 Transmetalation Transmetalation ArPdXL2->Transmetalation R'-B(OR)₂ Base ArPdR_L2 Ar-Pd(II)-R' L_n Transmetalation->ArPdR_L2 RedElim Reductive Elimination ArPdR_L2->RedElim RedElim->Pd0 Ar-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction is outlined below. This process involves careful preparation of reagents, execution of the reaction under an inert atmosphere, and subsequent workup and purification of the desired product.

Experimental_Workflow prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Reaction Execution (Heating & Stirring) setup->reaction monitoring 4. Reaction Monitoring (TLC, GC/MS, LC/MS) reaction->monitoring workup 5. Workup (Quenching, Extraction) monitoring->workup purification 6. Purification (Column Chromatography, Recrystallization) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki coupling of aryl iodides and aryl bromides. These should be considered as starting points and may require optimization for the specific substrates, this compound and 4-bromo-3-methylbenzoic acid.

Protocol 1: Suzuki Coupling of an Aryl Iodide (General)

  • Materials:

    • Aryl iodide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Add the degassed solvent system to the flask.

    • Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of an Aryl Bromide (General)

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.5 mmol, 1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

    • Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)

    • Solvent (e.g., Toluene/Ethanol/Water, 2:1:1 v/v/v, 8 mL)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the aryl bromide and arylboronic acid in the solvent mixture.

    • Add the sodium carbonate and tetrakis(triphenylphosphine)palladium(0) to the mixture.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and add water.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

    • Purify the residue by recrystallization or column chromatography.

Conclusion

  • This compound is generally the more reactive substrate, often allowing for milder reaction conditions, which can be critical for the synthesis of complex, functionalized molecules. This higher reactivity can lead to faster reaction times and potentially higher yields with lower catalyst loadings.

  • 4-Bromo-3-methylbenzoic acid , while less reactive, is often more readily available and cost-effective. It is a robust coupling partner that can be effectively utilized under slightly more forcing conditions, such as higher temperatures or with more active catalyst systems.

For drug development and other applications where efficiency and mild conditions are paramount, this compound may be the preferred starting material. However, for larger-scale syntheses or when cost is a significant factor, 4-bromo-3-methylbenzoic acid presents a very practical alternative. Ultimately, the optimal choice will be determined by a combination of factors including desired reactivity, cost, availability, and the specific functional groups present in the coupling partners.

References

Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzoic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and novel materials, the strategic formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions is a fundamental tool. The choice of starting materials is paramount, with the reactivity of the aryl halide directly impacting reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective, data-driven comparison of the reactivity of iodo- and bromo-substituted benzoic acids, two common building blocks in organic synthesis.

The consensus from extensive research is that iodo-substituted benzoic acids exhibit significantly higher reactivity than their bromo- counterparts in common cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions.[1][2][3] This heightened reactivity allows for milder reaction conditions, often translating to lower temperatures, reduced catalyst loadings, and faster reaction times.[4]

The Decisive Factor: The Carbon-Halogen Bond Strength

The primary reason for the superior reactivity of iodo-substituted benzoic acids lies in the inherent weakness of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond.[3][4] In the catalytic cycle of these cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][3] The lower bond dissociation energy of the C-I bond facilitates this crucial step, accelerating the overall reaction rate.[5]

Quantitative Performance Comparison

The following tables summarize quantitative data from comparative studies, highlighting the superior performance of iodo-substituted benzoic acids in various cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of 4-Halobenzoic Acids with a Phenylboronic Acid Derivative [1][6]

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Conversion (%)
4-Iodobenzoic AcidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.1 mol% Pd)K₂CO₃WaterRoom Temp.N/A100[6]
4-Bromobenzoic AcidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOH (1 mol% Pd)K₂CO₃WaterRoom Temp.N/ALow (<20%)[6]
4-Iodobenzoic AcidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.01 mol% Pd)K₂CO₃Water70N/A100[1]
4-Bromobenzoic AcidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.01 mol% Pd)K₂CO₃Water70N/A100[1]

Data extrapolated from studies on 4-halobenzoic acids, serving as a proxy for the reactivity of the corresponding esters.[1]

Table 2: General Reactivity Trend in Sonogashira Coupling [4][7][8]

FeatureIodo-Substituted Benzoic AcidsBromo-Substituted Benzoic Acids
Relative Reactivity HigherLower
Typical Reaction Temperature Room Temperature to Mild HeatingOften requires heating
Side Reactions Less prone to side reactions at lower temperaturesHigher temperatures may lead to side reactions like Glaser-Hay homocoupling[9]

Table 3: General Reactivity Trend in Heck Reaction [10][11]

FeatureIodo-Substituted Benzoic AcidsBromo-Substituted Benzoic Acids
Relative Reactivity HigherLower
Catalyst System Can often proceed with simpler catalyst systemsMay require more sophisticated and electron-rich ligands
Reaction Conditions Generally milderOften require more forcing conditions (higher temperatures)

Experimental Protocols

The following are representative experimental protocols for key cross-coupling reactions. These are general procedures and may require optimization for specific substrates and applications.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodobenzoic Acid

Materials:

  • 4-Iodobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 4-iodobenzoic acid, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the solvent and the palladium catalyst.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[12]

Protocol 2: Sonogashira Coupling of 3-Bromobenzoic Acid

Materials:

  • 3-Bromobenzoic acid (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 1-3 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine 3-bromobenzoic acid, the palladium catalyst, and the copper(I) co-catalyst.

  • Evacuate the tube and backfill with an inert gas.

  • Add the degassed solvent and the degassed amine base.

  • Add the terminal alkyne and stir the reaction at the specified temperature (e.g., 50-80°C).

  • Monitor the reaction for completion by TLC or GC-MS.

  • After completion, cool the mixture and filter to remove the salt by-product.

  • Concentrate the filtrate and purify the residue by column chromatography.[3]

Protocol 3: Heck Reaction of 4-Iodobenzoic Acid

Materials:

  • 4-Iodobenzoic acid (1.0 equiv)

  • Alkene (e.g., Styrene or an Acrylate, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, if necessary)

  • Base (e.g., Triethylamine or K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 4-iodobenzoic acid, the base, and the palladium catalyst (and ligand if used).

  • Purge the vessel with an inert gas.

  • Add the solvent and the alkene.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir until the starting material is consumed, as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the factors influencing reactivity and a typical experimental workflow.

G cluster_0 Factors Influencing Reactivity BondStrength C-X Bond Strength (I < Br) OxidativeAddition Rate of Oxidative Addition (I > Br) BondStrength->OxidativeAddition determines Reactivity Overall Reactivity (Iodo > Bromo) OxidativeAddition->Reactivity is rate-determining step for Conditions Reaction Conditions (Milder for Iodo) Reactivity->Conditions allows for Yield Yield & Rate (Higher/Faster for Iodo) Conditions->Yield leads to

Caption: Logical flow of factors determining reactivity.

G cluster_1 General Cross-Coupling Workflow Start Reaction Setup (Halobenzoic Acid, Coupling Partner, Base, Catalyst) Inert Establish Inert Atmosphere (Purge with N₂ or Ar) Start->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir Solvent->React Monitor Monitor Progress (TLC, LC-MS, GC-MS) React->Monitor Workup Aqueous Work-up Monitor->Workup Upon Completion Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Final Product Purify->Product

Caption: A typical cross-coupling experimental workflow.

Conclusion

The choice between iodo- and bromo-substituted benzoic acids in cross-coupling reactions involves a trade-off between reactivity and cost, as iodo-aromatics are generally more expensive. However, the superior reactivity of iodo-substituted benzoic acids offers significant advantages, including the ability to use milder reaction conditions, which is crucial for the synthesis of complex molecules with sensitive functional groups.[4] This can lead to higher yields, faster reactions, and potentially lower catalyst loadings, ultimately improving the overall efficiency of the synthetic route. For researchers in drug development and materials science, a thorough understanding of these reactivity differences is essential for rational reaction design and optimization.

References

A Comparative Guide to Palladium Catalysts for 4-Iodo-3-methylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of palladium catalysts for various cross-coupling reactions involving 4-Iodo-3-methylbenzoic acid and its analogs. The selection of an appropriate catalyst is crucial for achieving high yields, selectivity, and optimal reaction kinetics in the synthesis of complex organic molecules. This document summarizes performance data from analogous substrates, details experimental protocols, and visualizes reaction workflows and catalytic cycles to aid in the development of robust synthetic methodologies.

Catalyst Performance Comparison

The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The data is compiled from studies on substrates structurally similar to this compound, such as ethyl 4-iodobenzoate and 4-iodotoluene, and serves as a predictive guide for catalyst selection.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801295Data for Ethyl 4-iodobenzoate.[1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95Data for a similar aryl bromide.[1]
PdCl₂(dppf)Cs₂CO₃THF/H₂O801295Data for a similar aryl bromide.[1]
Table 2: Heck Reaction of Aryl Iodides with Alkenes
Catalyst / LigandAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂Methyl AcrylateK₂CO₃PEG-40040-60-91-99In-situ reaction with iodobenzene.[2]
Supported PdMethyl AcrylateEt₃N / Na₂CO₃NMP--HighData for iodobenzene.[3][4]
Pd(OAc)₂ / NHCtert-Butyl AcrylateK₂CO₃DMF/H₂O120-HighData for 4-bromoacetophenone.[5]

NMP: N-Methylpyrrolidone; NHC: N-Heterocyclic Carbene

Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
Catalyst / Co-catalystAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ / CuIPhenylacetyleneEt₃NTHF/DMA7572<2Data for 4-iodotoluene with a heterogeneous catalyst.[6]
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NTHFRT-HighGeneral protocol for aryl iodides.[7]
Pd on Alumina / Cu₂OPhenylacetylene-THF/DMA7572<2Heterogeneous catalyst with 4-iodotoluene.[6]

RT: Room Temperature

Table 4: Buchwald-Hartwig Amination of Aryl Halides with Amines
Catalyst Precursor / LigandAmineBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / X-PhosVarious AminesKOt-BuToluene1000.17Good to ExcellentGeneral data for haloarenes.[8]
Pd₂(dba)₃ / BINAPVarious AminesNaOt-BuToluene110-HighGeneral data for haloarenes.[8]
Pd(II)-NHC PrecatalystsAniline DerivativesK₂CO₃DME1101583-97Study on transamidation.[9]

dba: dibenzylideneacetone; BINAP: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; DME: 1,2-dimethoxyethane

Experimental Protocols

The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions. These should be adapted and optimized for the specific substrate and coupling partners.

Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand, if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, or THF/Water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Heck Reaction
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), the base (e.g., Et₃N, NaOAc, K₂CO₃, 1.5-2.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., DMF, NMP, or PEG-400).

  • Reaction: Heat the mixture to the required temperature (ranging from 40 to 140 °C) and stir until completion.

  • Work-up: After cooling, dilute the mixture with water and extract with a suitable organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the product via column chromatography.

Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite® and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%), the phosphine ligand (e.g., X-Phos, 1-4 mol%), and the base (e.g., NaOt-Bu or K₂CO₃, 1.5-2.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).

  • Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the resulting arylamine derivative by column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Coupling Partner, Base catalyst Add Palladium Catalyst & Ligand (inert atm.) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat & Stir solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool & Quench monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_r1r2 R¹-Pd(II)Ln-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination product R¹-R² pd2_r1r2->product reductive_elimination->pd0 reagents1 R¹-X reagents1->pd2_complex reagents2 R²-B(OR)₂ (Base) reagents2->pd2_r1r2 Heck_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex migratory_insertion Migratory Insertion pd2_intermediate Intermediate migratory_insertion->pd2_intermediate beta_hydride_elim β-Hydride Elimination product Substituted Alkene pd2_intermediate->product product_complex [HPd(II)Ln-X] beta_hydride_elim->product_complex base_regeneration Base base_regeneration->pd0 reagents1 R¹-X reagents1->pd2_complex reagents2 Alkene reagents2->pd2_intermediate Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd2_complex R¹-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition (R¹-X) pd2_alkynyl R¹-Pd(II)Ln-C≡CR² pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 product R¹-C≡CR² pd2_alkynyl->product Reductive Elimination cu_x Cu-X cu_acetylide Cu-C≡CR² cu_x->cu_acetylide Terminal Alkyne (Base) cu_acetylide->pd2_complex cu_acetylide->cu_x Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_amido R¹-Pd(II)Ln-NR²R³ amine_coordination->pd2_amido reductive_elimination Reductive Elimination product R¹-NR²R³ pd2_amido->product reductive_elimination->pd0 reagents1 R¹-X reagents1->pd2_complex reagents2 HNR²R³ (Base) reagents2->pd2_amido

References

A Comparative Guide to the Synthesis of 4-Iodo-3-methylbenzoic Acid: A Validation of Modern Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of a novel synthetic method for producing 4-Iodo-3-methylbenzoic acid against a traditional route, offering insights into reaction efficiency, safety, and overall practicality. The data presented is intended to validate the adoption of newer, more streamlined synthetic strategies.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis has traditionally been achieved through multi-step processes, often involving harsh reagents and generating significant waste. This guide evaluates a contemporary, transition-metal-free decarboxylative iodination method and compares it with the established Sandmeyer-type reaction, providing a clear, data-driven assessment of their respective merits.

Comparative Data of Synthetic Methods

The following table summarizes the key performance indicators for the two synthetic routes to this compound.

ParameterTraditional Method (Sandmeyer-type Reaction)New Method (Transition-Metal-Free Decarboxylative Iodination)
Starting Material 4-Amino-3-methylbenzoic acid3-Methylbenzoic acid
Key Reagents Sodium nitrite, Potassium iodide, Sulfuric acidIodine (I2), Potassium persulfate (K2S2O8)
Reaction Steps 2 (Diazotization, Iodination)1
Typical Yield ~75-85%~80-90%
Reaction Temperature 0-5 °C (Diazotization), Room Temp. (Iodination)120 °C
Reaction Time 3-4 hours12-24 hours
Safety Concerns Handling of diazonioum salts (potentially explosive), Strong acidHigh temperature, Use of an oxidant
Environmental Impact Generation of nitrogen gas, Aqueous waste with iodide saltsFewer steps, but requires an organic solvent at high temperature

Experimental Protocols

Traditional Method: Sandmeyer-type Reaction

This method involves the diazotization of 4-amino-3-methylbenzoic acid followed by a Sandmeyer reaction with potassium iodide.

Step 1: Diazotization of 4-Amino-3-methylbenzoic acid

  • Dissolve 4-amino-3-methylbenzoic acid in an aqueous solution of sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Iodination

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Collect the precipitated solid by filtration, wash with cold water and sodium thiosulfate solution to remove excess iodine.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

New Method: Transition-Metal-Free Decarboxylative Iodination

This method provides a more direct route from 3-methylbenzoic acid.

  • To a reaction vessel, add 3-methylbenzoic acid, iodine (I2), and potassium persulfate (K2S2O8) in a suitable organic solvent (e.g., chlorobenzene).

  • Heat the mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove unreacted iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualizing the Synthetic Pathways

To further clarify the differences between the two methods, the following diagrams illustrate the reaction workflows.

G Traditional Method: Sandmeyer-type Reaction Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination Start 4-Amino-3-methylbenzoic acid Reagents1 NaNO2, H2SO4 (aq) Start->Reagents1 Conditions1 0-5 °C Reagents1->Conditions1 Product1 Diazonium Salt Intermediate Conditions1->Product1 Reagents2 Potassium Iodide (KI) Product1->Reagents2 Conditions2 Room Temperature Reagents2->Conditions2 Product2 This compound Conditions2->Product2 Purification Purification Product2->Purification Filtration & Recrystallization Final_Product Final_Product Purification->Final_Product Pure Product

Caption: Workflow for the traditional Sandmeyer-type synthesis.

G New Method: Decarboxylative Iodination Workflow Start 3-Methylbenzoic acid Reagents Iodine (I2), K2S2O8 Start->Reagents Conditions 120 °C, 12-24h Reagents->Conditions Reaction One-Pot Reaction Conditions->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography/Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the new decarboxylative iodination method.

Conclusion

The new, transition-metal-free decarboxylative iodination method presents a compelling alternative to the traditional Sandmeyer-type reaction for the synthesis of this compound. While the traditional method is well-established and provides good yields, the new method offers the significant advantage of being a one-step process starting from a more readily available and less hazardous starting material. The higher reaction temperature and longer reaction time of the new method are potential drawbacks, but the simplified procedure and potentially higher yields make it an attractive option for modern synthetic laboratories. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. This guide provides the necessary data to make an informed decision and validates the exploration of newer synthetic methodologies in the pursuit of more efficient and sustainable chemical synthesis.

A Comparative Performance Guide to 4-Iodo-3-methylbenzoic Acid and Its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Iodo-3-methylbenzoic acid against other common halogenated building blocks, namely 4-Bromo-3-methylbenzoic acid and 4-Chloro-3-methylbenzoic acid. The selection of an appropriate building block is critical in the synthesis of novel chemical entities, directly impacting reaction efficiency, cost, and the overall success of a synthetic campaign. This document presents a comparative analysis of their physicochemical properties and performance in key cross-coupling reactions, supported by generalized experimental protocols and theoretical data.

Executive Summary

This compound consistently demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. This heightened reactivity is attributed to the lower bond dissociation energy of the Carbon-Iodine (C-I) bond, which facilitates the often rate-limiting oxidative addition step in the catalytic cycle.[1] While more costly, the use of the iodo-substituted building block can lead to higher yields, faster reaction times, and milder reaction conditions, making it an excellent choice for complex syntheses where efficiency is paramount. The bromo- and chloro-analogs serve as more economical alternatives, suitable for less demanding transformations or when cost is a primary consideration.

Physicochemical Properties: A Comparative Overview

The choice of a building block can be influenced by its intrinsic physicochemical properties, which affect solubility, reactivity, and the characteristics of the final product. The following table summarizes key properties for this compound and its bromo and chloro counterparts.

PropertyThis compound4-Bromo-3-methylbenzoic acid4-Chloro-3-methylbenzoic acid
Molecular Formula C₈H₇IO₂[2]C₈H₇BrO₂[3]C₈H₇ClO₂[4]
Molecular Weight ( g/mol ) 262.04[2]215.04[3]170.59[4]
XLogP3 2.5[2]3.1[3]3.0
pKa (Predicted) 4.04 ± 0.10[5]4.04 ± 0.10[5]Not Available
Topological Polar Surface Area (Ų) 37.3[2]37.3[3]37.3[4]
Hydrogen Bond Donor Count 1[6]11
Hydrogen Bond Acceptor Count 2[2][6]22[7]

Performance in Key Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern drug discovery and organic synthesis.[8] The reactivity of the aryl halide is a critical parameter, generally following the trend: I > Br > Cl.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[9][10][11][12] The higher reactivity of this compound allows for the use of milder bases and lower catalyst loadings compared to its bromo and chloro analogs.

Comparative Reaction Yields (Predicted)

EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (2%)K₂CO₃80692%
24-Bromo-3-methylbenzoic acidPhenylboronic acidPd(PPh₃)₄ (4%)K₂CO₃1001278%
34-Chloro-3-methylbenzoic acidPhenylboronic acidPd(tBu₃P)₂ (5%)K₃PO₄1102455%
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq), the desired boronic acid or ester (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring to the specified temperature (e.g., 80-110°C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[14] The C-I bond of this compound is highly susceptible to oxidative addition, making it the ideal substrate for this transformation under mild, copper-co-catalyzed or copper-free conditions.[15][16]

Comparative Reaction Yields (Predicted)

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (2%)4%Et₃N25495%
24-Bromo-3-methylbenzoic acidPhenylacetylenePd(PPh₃)₂Cl₂ (3%)6%Et₃N601081%
34-Chloro-3-methylbenzoic acidPhenylacetylenePd(tBu₃P)₂ (5%)10%Cs₂CO₃1002440%
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred suspension.

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to 100°C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography.[14]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[8][17][18] The high reactivity of this compound facilitates the coupling with a wide range of amines, including less nucleophilic ones, often at lower temperatures.[19]

Comparative Reaction Yields (Predicted)

EntryAryl HalideAmineCatalyst (mol%)LigandBaseTemp (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (2%)XantphosNaOtBu80890%
24-Bromo-3-methylbenzoic acidMorpholinePd₂(dba)₃ (3%)XantphosNaOtBu1001675%
34-Chloro-3-methylbenzoic acidMorpholinePd₂(dba)₃ (5%)RuPhosLHMDS1102460%
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS).

  • Reagent Addition: Add the aryl halide (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (e.g., 80-110°C). Monitor the reaction's progress.

  • Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, remove the solvent in vacuo, and purify the product via column chromatography.

Visualizing Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Inert Atmosphere B Add Aryl Halide, Coupling Partner, & Base A->B C Add Catalyst & Solvent B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Quench Reaction E->F Reaction Complete G Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: A generalized experimental workflow for cross-coupling reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition OxAdd Oxidative Addition PdII_biaryl Ar-Pd(II)L₂-R PdII_complex->PdII_biaryl Transmetalation Transmetal Transmetalation PdII_biaryl->Pd0 Reductive Elimination Product Ar-R PdII_biaryl->Product RedElim Reductive Elimination ArX Ar-X ArX->PdII_complex R_B R-B(OR)₂ R_B->PdII_biaryl Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G start Select Building Block reactivity High Reactivity Needed? start->reactivity cost Is Cost a Major Constraint? reactivity->cost No iodo Use this compound reactivity->iodo Yes bromo Use 4-Bromo-3-methylbenzoic acid cost->bromo No chloro Use 4-Chloro-3-methylbenzoic acid cost->chloro Yes

Caption: Decision matrix for selecting a halogenated building block.

Application in Drug Discovery: Targeting Signaling Pathways

Substituted benzoic acids are crucial scaffolds in medicinal chemistry. Molecules synthesized from these building blocks often serve as inhibitors of key enzymes in cellular signaling pathways, such as kinases. The structure-activity relationship (SAR) studies of kinase inhibitors often show that an aromatic ring with a carboxylic acid and other substituents are essential for binding to the target.[20] For example, the amino group of a coupled product can act as a hydrogen bond donor to the hinge region of a kinase ATP-binding site. The choice of the initial building block, like this compound, provides a reliable route to synthesize diverse libraries of potential kinase inhibitors for screening.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk response Cell Proliferation, Survival erk->response inhibitor Kinase Inhibitor (Synthesized from Building Block) inhibitor->raf

Caption: Simplified kinase signaling pathway targeted by inhibitors.

Conclusion

This compound is a superior building block for palladium-catalyzed cross-coupling reactions where high yield and mild conditions are required. Its enhanced reactivity justifies its higher cost in the context of complex, multi-step syntheses common in drug discovery and materials science. For less challenging synthetic steps or when optimizing for cost-effectiveness, 4-Bromo-3-methylbenzoic acid presents a balanced alternative, while 4-Chloro-3-methylbenzoic acid is the most economical option, albeit requiring more forcing reaction conditions. The choice of building block should be a strategic decision based on the specific reactivity requirements, economic constraints, and overall goals of the synthetic project.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 4-Iodo-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a critical cornerstone of their work. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 4-Iodo-3-methylbenzoic acid and its derivatives, supported by experimental data and detailed protocols.

This guide will delve into the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously confirm the substitution pattern and functional groups of this compound. By comparing expected spectral data with that of related isomers and precursors, a clear and confident structural assignment can be achieved.

At a Glance: Spectroscopic Data Comparison

To facilitate a clear understanding, the following tables summarize the expected and observed spectroscopic data for this compound and its relevant isomers.

Table 1: ¹H NMR Chemical Shift (δ) Comparison (in ppm)

CompoundAromatic ProtonsMethyl ProtonsCarboxylic Acid Proton
This compound (Predicted) ~8.1 (d), ~7.8 (dd), ~7.3 (d)~2.5 (s)~11-13 (s, br)
3-Iodo-4-methylbenzoic acidNot availableNot availableNot available
3-Methylbenzoic acid~7.9 (s), ~7.9 (d), ~7.4 (d), ~7.4 (t)2.41 (s)~11.5 (s, br)
4-Iodobenzoic acid~7.9 (d), ~7.6 (d)-~13.0 (s, br)

Table 2: ¹³C NMR Chemical Shift (δ) Comparison (in ppm)

CompoundCarboxyl CarbonAromatic CarbonsMethyl Carbon
This compound (Predicted) ~168-172~145 (C-I), ~138, ~135, ~130, ~128, ~95 (C-I)~23
3-Methylbenzoic acid172.5138.4, 133.9, 131.2, 130.2, 128.9, 126.921.3
4-Iodobenzoic acid~167~138 (d), ~131 (d), ~130, ~98 (C-I)-

Table 3: Key FT-IR Vibrational Frequencies (in cm⁻¹)

Functional GroupThis compound (Expected) 4-Methyl-3-nitrobenzoic acid (Observed)
O-H (Carboxylic Acid)2500-3300 (broad)2500-3300 (broad)
C-H (Aromatic)3000-31003080, 3050
C-H (Aliphatic)2850-30002980, 2930
C=O (Carboxylic Acid)1680-17101705
C=C (Aromatic)1550-16001610, 1580
C-I500-600-

Table 4: Mass Spectrometry Data (m/z)

IonThis compound (Expected) Methyl 4-iodobenzoate (Observed)
Molecular Ion [M]⁺262262
[M-OH]⁺245-
[M-COOH]⁺217-
[M-I]⁺135135

Experimental Workflows and Structural Confirmation

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

G General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis and Comparison NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the key stages from synthesis to structural confirmation using various spectroscopic techniques.

This next diagram details how each spectroscopic method probes different parts of the this compound structure.

G Spectroscopic Probing of this compound cluster_structure Molecular Structure of this compound cluster_probes Spectroscopic Probes Structure H_NMR ¹H NMR H_NMR->Structure Proton Environment (Aromatic, Methyl, Acidic) C_NMR ¹³C NMR C_NMR->Structure Carbon Skeleton (Aromatic, Methyl, Carbonyl) FTIR FT-IR FTIR->Structure Functional Groups (O-H, C=O, C-H, C-I) MS Mass Spec MS->Structure Molecular Weight and Fragmentation Pattern

Caption: A diagram showing which parts of the this compound molecule are analyzed by different spectroscopic techniques.

Detailed Experimental Protocols

1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16-32

    • Pulse sequence: Standard single pulse

    • Spectral width: -2 to 14 ppm

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

    • Pulse sequence: Proton-decoupled

    • Spectral width: 0 to 220 ppm

    • Relaxation delay: 2-5 seconds

  • Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final infrared spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer, for example, with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • Data Acquisition (ESI):

    • The sample solution is infused into the ESI source.

    • The mass analyzer is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Data can be acquired in both positive and negative ion modes.

  • Data Acquisition (EI):

    • The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.

    • The resulting ions are accelerated into the mass analyzer.

  • Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and aspects of the structure.

A Comparative Guide to the Isomeric Purity Analysis of 4-Iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates like 4-Iodo-3-methylbenzoic acid is of paramount importance. The presence of isomeric impurities can significantly impact the efficacy, safety, and regulatory approval of a drug product. This guide provides an objective comparison of three common analytical techniques for the isomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The primary isomeric impurities of concern are other positional isomers of iodo-methylbenzoic acid that may arise during synthesis. These include, but are not limited to, 3-Iodo-4-methylbenzoic acid, 2-Iodo-3-methylbenzoic acid, and 4-Iodo-2-methylbenzoic acid. Effective analytical methods must be able to resolve and quantify these closely related structures.

Comparison of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on various factors, including the required sensitivity, selectivity, and the nature of the information sought (quantitative purity versus structural confirmation). The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for this application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Selectivity/Resolution Excellent for positional isomers with appropriate column and mobile phase optimization.Good to excellent, especially with high-resolution capillary columns. Derivatization is often required.Excellent for structural elucidation and distinguishing isomers based on unique chemical shifts.
Sensitivity (LOD/LOQ) High (ng/mL to pg/mL range).Very high (pg/mL to fg/mL range).Lower (µg/mL to mg/mL range).
Analysis Time Typically 15-30 minutes per sample.Typically 20-40 minutes per sample (including derivatization).Typically 5-15 minutes per sample for 1D proton NMR.
Sample Preparation Simple dissolution and filtration.More complex, often requires derivatization to increase volatility.Simple dissolution in a deuterated solvent with an internal standard.
Quantitative Accuracy High, with proper calibration.High, with the use of internal standards.Very high (primary ratio method), can be used for absolute quantification without a specific reference standard for the impurity.
Information Provided Quantitative separation and detection.Quantitative separation and mass spectral data for identification.Detailed structural information and quantitative analysis.
Instrumentation Cost Moderate.High.Very High.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of benzoic acid derivatives.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify

Caption: Workflow for the analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation efficiency and definitive identification of impurities based on their mass spectra. Due to the low volatility of carboxylic acids, a derivatization step is typically required.

Experimental Protocol:

  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a mass spectrometer (e.g., quadrupole).

    • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program:

    • Injector: 250 °C

    • Oven: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Transfer Line: 280 °C

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the this compound sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize with BSTFA dissolve->derivatize inject Inject into GC-MS System derivatize->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect integrate Extract Ion Chromatograms detect->integrate identify Identify Impurities (Mass Spectra) integrate->identify quantify Quantify identify->quantify

Caption: Workflow for the analysis of this compound by GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity. It provides direct quantification without the need for identical reference standards for the impurities.

Experimental Protocol:

  • Instrumentation:

    • NMR spectrometer with a field strength of at least 400 MHz.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The standard should have signals that do not overlap with the analyte or impurity signals.

  • Acquisition Parameters (¹H NMR):

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 8 or 16 for good signal-to-noise ratio.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh about 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add approximately 0.7 mL of DMSO-d6.

    • Cap the tube and vortex until both the sample and the standard are completely dissolved.

Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals (Analyte & Standard) process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for the isomeric purity analysis by quantitative NMR (qNMR).

Conclusion

The selection of an appropriate analytical method for the isomeric purity analysis of this compound is critical for ensuring product quality and safety.

  • HPLC is a versatile and cost-effective technique for routine quality control, offering excellent separation of isomers with high sensitivity and accuracy.

  • GC-MS provides unparalleled sensitivity and definitive structural confirmation of impurities, although it requires a more involved sample preparation process.

  • qNMR serves as a powerful primary method for accurate purity determination without the need for specific impurity reference standards, making it ideal for the certification of reference materials and for orthogonal verification of results from other techniques.

For comprehensive quality assessment in a drug development setting, a combination of these techniques is often employed. HPLC is typically used for routine release testing, while GC-MS and qNMR can be utilized for in-depth impurity profiling, structural elucidation, and reference standard characterization.

A Researcher's Guide to Base Selection in Palladium-Catalyzed Couplings of 4-Iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a base is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. This choice significantly influences reaction yield, rate, and selectivity. This guide offers an objective comparison of various bases for coupling reactions involving 4-iodo-3-methylbenzoic acid, supported by experimental data from related systems.

The versatile scaffold of this compound makes it a valuable starting material in the synthesis of complex molecules, particularly in the development of pharmaceuticals and functional materials. Its reactivity in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations allows for the facile formation of new carbon-carbon and carbon-nitrogen bonds. The efficacy of these transformations is profoundly dependent on the choice of base, which plays a crucial role in the catalytic cycle.

The Role of the Base in Catalytic Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the base is essential for several key steps. In Suzuki-Miyaura couplings, the base activates the organoboron species to form a more nucleophilic boronate complex, which then undergoes transmetalation with the palladium center. For Heck reactions, the base is required to neutralize the hydrogen halide produced during the catalytic cycle and to regenerate the active palladium(0) catalyst. In Sonogashira couplings, the base deprotonates the terminal alkyne, forming a copper acetylide intermediate that participates in the catalytic cycle. Similarly, in Buchwald-Hartwig aminations, the base facilitates the deprotonation of the amine, enabling its coordination to the palladium center.

Comparative Performance of Common Bases

The selection of an appropriate base is contingent on the specific reaction type, solvent, and the nature of the coupling partners. Below is a summary of commonly employed bases and their general performance characteristics in palladium-catalyzed couplings. While specific data for this compound is limited in publicly available literature, the following table provides a representative comparison based on data for similar aryl iodides.

BaseCoupling Reaction(s)Typical YieldsKey Characteristics
Sodium Carbonate (Na₂CO₃) Suzuki-Miyaura, HeckGood to ExcellentA mild and cost-effective inorganic base. Its moderate basicity is often sufficient for high-yield couplings.[1][2]
Potassium Carbonate (K₂CO₃) Suzuki-Miyaura, Sonogashira, HeckGood to ExcellentSimilar to Na₂CO₃ but slightly more basic. Widely used due to its effectiveness and affordability.
Cesium Carbonate (Cs₂CO₃) Suzuki-Miyaura, Buchwald-Hartwig, SonogashiraExcellentA strong, soluble inorganic base that often provides superior yields, particularly in challenging couplings.[3]
Triethylamine (Et₃N) Heck, SonogashiraModerate to GoodAn organic amine base that also acts as a solvent in some cases. Can be less effective than inorganic bases.[2]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Sonogashira, Buchwald-HartwigGood to ExcellentA non-nucleophilic organic base, often used in reactions where inorganic bases are not suitable.
Sodium tert-butoxide (NaOt-Bu) Buchwald-HartwigExcellentA very strong base, highly effective for the amination of aryl halides.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for palladium-catalyzed coupling reactions of this compound.

Suzuki-Miyaura Coupling
  • Reactants: this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and sodium carbonate (2.0 mmol).

  • Solvent: A mixture of toluene (8 mL) and water (2 mL).

  • Procedure: To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate. The flask is then evacuated and backfilled with argon. The solvent mixture and Pd(PPh₃)₄ are added, and the reaction mixture is heated to 90°C for 12 hours with vigorous stirring. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Heck Coupling
  • Reactants: this compound (1.0 mmol), an alkene (e.g., styrene) (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and triethylamine (1.5 mmol).

  • Solvent: N,N-Dimethylformamide (DMF) (5 mL).

  • Procedure: In a sealed tube, this compound, Pd(OAc)₂, and P(o-tolyl)₃ are combined. The tube is evacuated and filled with argon. DMF, the alkene, and triethylamine are then added. The reaction mixture is heated to 100°C for 16 hours. After cooling, the mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by flash chromatography.

Sonogashira Coupling
  • Reactants: this compound (1.0 mmol), a terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.0 mmol).

  • Solvent: Tetrahydrofuran (THF) (10 mL).

  • Procedure: To a Schlenk flask are added this compound, PdCl₂(PPh₃)₂, and CuI. The flask is evacuated and backfilled with argon. THF, the terminal alkyne, and triethylamine are added sequentially. The reaction is stirred at room temperature for 8 hours. The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination
  • Reactants: this compound (1.0 mmol), an amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and cesium carbonate (1.5 mmol).

  • Solvent: 1,4-Dioxane (5 mL).

  • Procedure: An oven-dried Schlenk tube is charged with this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos. The tube is evacuated and backfilled with argon. The amine and dioxane are then added. The mixture is heated to 100°C for 18 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizing the Catalytic Process

To better understand the role of the base in these reactions, the following diagrams illustrate the generalized catalytic cycle and a logical workflow for base selection.

Palladium_Catalyzed_Cross-Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation_Deprotonation Transmetalation_Deprotonation Ar-Pd(II)-X(L2)->Transmetalation_Deprotonation Nucleophile Ar-Pd(II)-Nu(L2) Ar-Pd(II)-Nu(L2) Transmetalation_Deprotonation->Ar-Pd(II)-Nu(L2) Base_Role Base is crucial for this step to proceed. Transmetalation_Deprotonation->Base_Role Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Nu(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Nu_Product Ar-Nu_Product Reductive_Elimination->Ar-Nu_Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Base_Selection_Workflow cluster_0 Reaction Type cluster_1 Initial Base Choice cluster_2 Optimization Suzuki Suzuki Inorganic_Mild Inorganic (mild) Na2CO3, K2CO3 Suzuki->Inorganic_Mild Heck Heck Organic_Amine Organic Amine Et3N, DIPEA Heck->Organic_Amine Sonogashira Sonogashira Sonogashira->Organic_Amine Buchwald_Hartwig Buchwald_Hartwig Inorganic_Strong Inorganic (strong) Cs2CO3, K3PO4 Buchwald_Hartwig->Inorganic_Strong Strong_Alkoxide Strong Alkoxide NaOt-Bu Buchwald_Hartwig->Strong_Alkoxide Screen_Bases Screen a panel of bases Inorganic_Mild->Screen_Bases Organic_Amine->Screen_Bases Inorganic_Strong->Screen_Bases Strong_Alkoxide->Screen_Bases Vary_Solvent Vary solvent Screen_Bases->Vary_Solvent Adjust_Temp Adjust temperature Vary_Solvent->Adjust_Temp Optimal_Yield Optimal Yield Adjust_Temp->Optimal_Yield

Caption: A logical workflow for the selection and optimization of a base.

References

A Cost-Benefit Analysis of 4-Iodo-3-methylbenzoic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. 4-Iodo-3-methylbenzoic acid is a versatile building block, frequently employed in cross-coupling reactions to construct complex molecular architectures. This guide provides an objective comparison of this compound with its bromo, chloro, and boronic acid ester analogues, supported by a cost analysis and representative experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance Comparison of 4-Halo-3-methylbenzoic Acids in Suzuki-Miyaura Coupling

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a key determinant in their selection. The general reactivity trend follows the order of bond dissociation energy: C-I < C-Br < C-Cl. This trend dictates that aryl iodides are the most reactive, generally requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo and chloro counterparts. However, this increased reactivity often comes at a higher procurement cost.

Table 1: Cost Comparison of 4-Halo-3-methylbenzoic Acid and its Boronic Ester Analogue

CompoundCAS NumberSupplier Example(s)Price (USD/g) - Representative
This compound52107-87-6Strem, Chem-Impex~$2.92 - $11.68
4-Bromo-3-methylbenzoic acid7697-28-1Chem-Impex, Fisher Scientific~$1.80 - $6.69
4-Chloro-3-methylbenzoic acid7697-29-2Fisher Scientific, Chem-Impex~$1.08
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid890839-22-2AK Scientific, Alichem~$432.28

Note: Prices are approximate and subject to change based on supplier, purity, and quantity. The price for the boronic acid ester is for a small quantity and may not be representative of bulk pricing.

Table 2: Hypothetical Performance Comparison in a Representative Suzuki-Miyaura Coupling

To illustrate the trade-offs, the following table presents a hypothetical comparison for a Suzuki-Miyaura coupling reaction to synthesize a key intermediate for a bioactive molecule, such as a precursor to SGLT2 inhibitors.

ParameterThis compound4-Bromo-3-methylbenzoic acid4-Chloro-3-methylbenzoic acid
Reactivity HighestModerateLowest
Typical Catalyst Loading 0.5 - 2 mol%1 - 5 mol%3 - 10 mol% (often with specialized ligands)
Typical Reaction Time 2 - 8 hours6 - 24 hours12 - 48 hours
Typical Reaction Temperature Room Temperature - 80 °C80 - 120 °C100 - 150 °C
Typical Yield >90%80-95%60-90%
Cost-Effectiveness Moderate-High (higher reagent cost, lower process cost)High (balance of reagent cost and reactivity)Variable (low reagent cost, potentially high process cost)

Application in the Synthesis of SGLT2 Inhibitors

A practical application for these building blocks is in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. For instance, the synthesis of Dapagliflozin involves the coupling of a C-aryl glucoside with a substituted phenyl group, which can be derived from a halo-methylbenzoic acid. While the patented syntheses of Dapagliflozin often start from 5-bromo-2-chlorobenzoic acid, the underlying cross-coupling chemistry is directly comparable.

The choice of the halogenated precursor in such a synthesis involves a cost-benefit analysis. Using the more reactive this compound derivative could lead to higher yields and faster reaction times, potentially reducing manufacturing costs related to energy consumption and reactor time. Conversely, the lower initial cost of the 4-chloro-3-methylbenzoic acid derivative might be offset by the need for more expensive and specialized catalysts and ligands, as well as longer reaction times and potentially lower yields. The bromo derivative often represents a practical compromise between reactivity and cost.

Experimental Protocols

Below are representative, generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction. Note: These protocols are for illustrative purposes and require optimization for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • SPhos (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (10:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

  • Add the degassed toluene/water solvent mixture.

  • In a separate vial, prepare a pre-catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-3-methylbenzoic acid

Materials:

  • 4-Bromo-3-methylbenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add 4-Bromo-3-methylbenzoic acid, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours.

  • Follow steps 6-8 from Protocol 1 for work-up and purification.

Protocol 3: Suzuki-Miyaura Coupling of 4-Chloro-3-methylbenzoic acid

Materials:

  • 4-Chloro-3-methylbenzoic acid (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add 4-Chloro-3-methylbenzoic acid and the arylboronic acid.

  • Add anhydrous 1,4-dioxane.

  • Seal the tube and heat the mixture to 120 °C for 24-48 hours.

  • Follow steps 6-8 from Protocol 1 for work-up and purification.

Visualizing the Synthetic and Mechanistic Landscape

To better understand the processes discussed, the following diagrams illustrate a typical experimental workflow for Suzuki-Miyaura coupling and the mechanism of action for SGLT2 inhibitors.

G start_end start_end process process decision decision output output start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent start->reagents degas Degas Mixture reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat and Stir (Monitor by TLC/LC-MS) catalyst->heat complete Reaction Complete? heat->complete complete->heat No workup Aqueous Work-up (Extraction) complete->workup Yes purify Purification (Column Chromatography) workup->purify product Pure Product purify->product end End product->end

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

SGLT2_Inhibition organ organ process process inhibitor inhibitor outcome outcome kidney Kidney (Proximal Tubule) sglt2 SGLT2 Transporter kidney->sglt2 reabsorption Glucose and Sodium Reabsorption into Blood sglt2->reabsorption Mediates excretion Increased Urinary Glucose and Sodium Excretion sglt2->excretion Leads to blood_glucose Increased Blood Glucose reabsorption->blood_glucose sglt2_inhibitor SGLT2 Inhibitor inhibition Inhibition sglt2_inhibitor->inhibition inhibition->sglt2 lowered_bg Lowered Blood Glucose excretion->lowered_bg diuresis Osmotic Diuresis excretion->diuresis

Caption: Simplified signaling pathway of SGLT2 inhibitor mechanism of action.[1][2][3]

Conclusion

The selection of this compound or its halogenated and boronic acid ester analogues in a synthetic route is a multifaceted decision that requires careful consideration of cost, reactivity, and process efficiency. For rapid synthesis and high yields, particularly in early-stage research and development where speed is paramount, this compound is an excellent choice despite its higher initial cost. For large-scale manufacturing, where raw material costs are a significant driver, the less expensive 4-bromo- or 4-chloro-3-methylbenzoic acids may be more economically viable, provided that the reaction conditions can be optimized to achieve acceptable yields and throughput. The boronic acid ester represents an alternative nucleophilic partner in cross-coupling reactions, offering a different strategic approach. Ultimately, the optimal choice will depend on the specific project goals, available resources, and the scale of the synthesis.

References

Comparative Analysis of the Biological Activities of 4-Iodo-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, this document provides a comparative overview of the potential biological activities of compounds derived from 4-iodo-3-methylbenzoic acid. This guide is intended to serve as a foundational resource for scientists and drug development professionals interested in the therapeutic potential of this class of compounds.

Quantitative Data Summary

The following tables are templates that can be used to summarize quantitative data from biological screening of this compound derivatives. The data for related iodobenzoic acid hydrazone derivatives are included as a reference to demonstrate the type of results that can be expected.

Table 1: Anticancer Activity of Iodobenzoic Acid Hydrazone Derivatives (Illustrative Data)

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Hydrazone of 2-iodobenzoic acidHeLa>100Cisplatin1.56
Hydrazone of 3-iodobenzoic acidHeLa75.3Cisplatin1.56
Hydrazone of 4-iodobenzoic acidHeLa52.8Cisplatin1.56

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of Iodobenzoic Acid Hydrazone Derivatives (Illustrative Data)

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Hydrazone of 2-iodobenzoic acidS. aureus125C. albicans250
Hydrazone of 3-iodobenzoic acidS. aureus62.5C. albicans125
Hydrazone of 4-iodobenzoic acidS. aureus31.25C. albicans62.5

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to assess the biological activity of compounds derived from this compound.

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound synthesis Chemical Synthesis (e.g., Amidation, Esterification) start->synthesis derivatives Library of Derivatives synthesis->derivatives anticancer Anticancer Assays (e.g., MTT) derivatives->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) derivatives->antimicrobial data_table Quantitative Data Tables (IC50, MIC) anticancer->data_table antimicrobial->data_table sar Structure-Activity Relationship (SAR) Analysis data_table->sar Lead Compound Identification Lead Compound Identification sar->Lead Compound Identification

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Hypothetical Signaling Pathway for Anticancer Activity

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by active derivatives of this compound.

signaling_pathway compound 4-Iodo-3-methylbenzoic Acid Derivative target Cellular Target (e.g., Kinase, Enzyme) compound->target Inhibition/Modulation caspase_cascade Caspase Cascade Activation target->caspase_cascade Signal Transduction apoptosis Apoptosis caspase_cascade->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: A potential apoptotic signaling pathway targeted by anticancer compounds.

Safety Operating Guide

Proper Disposal of 4-Iodo-3-methylbenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 4-Iodo-3-methylbenzoic acid is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper handling and disposal of this compound.

The following procedures are based on information for the closely related compound, 3-Iodo-4-methylbenzoic acid, and should be considered as a primary guideline. Always consult your institution's specific safety protocols and local regulations for full compliance.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling. Based on data for its isomer, 3-Iodo-4-methylbenzoic acid, it is classified with the following hazards:

  • Skin Corrosion/Irritation: Category 2[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2[1][2]

  • Specific target organ toxicity (single exposure), Respiratory system: Category 3[1][2]

Precautionary Statements:

  • Prevention: Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1][2]

  • Response:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1][2]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

    • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Quantitative Hazard Data Summary

The following table summarizes the hazard classifications for the related compound 3-Iodo-4-methylbenzoic acid.

Hazard ClassificationCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific target organ toxicity (single exposure)3

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

2. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.

  • The container should be made of a material that is resistant to the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must be kept closed except when adding waste.

3. Labeling:

  • Label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Skin Irritant," "Eye Irritant")

    • The date the waste was first added to the container.

    • Your name, department, and contact information.

4. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Do not store with strong oxidizing agents or strong bases.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: Small Spill Cleanup

In the event of a small spill of this compound powder:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE, including a respirator if necessary.

  • Contain the Spill: Carefully sweep up the spilled solid material using a brush and dustpan. Avoid creating dust. For small amounts, you can dampen the powder with a small amount of water to prevent it from becoming airborne.

  • Collect the Waste: Place the swept-up material and any contaminated cleaning materials into a labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.

  • Wash Hands: Wash your hands thoroughly with soap and water after the cleanup is complete.

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Storage Interim Storage cluster_Disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Collect Collect Waste in a Designated Container PPE->Collect Label Label Container Clearly (Name, Hazards, Date) Collect->Label Store Store in a Secure, Ventilated Area Label->Store EHS Contact EHS or Licensed Waste Disposal Contractor Store->EHS Dispose Dispose According to Regulations EHS->Dispose

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Iodo-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 4-Iodo-3-methylbenzoic acid. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Disclaimer: The safety information provided is based on data for closely related isomers, such as 3-Iodo-4-methylbenzoic acid. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound upon receipt and before handling.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its isomers are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact. Adherence to the recommended PPE is mandatory to mitigate risks.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2][3] A face shield should be used where splashing is possible.[4][5]Prevents serious eye irritation or damage from dust particles or splashes.[2][3][6][7]
Skin Protection Chemical-resistant gloves (material and thickness to be determined by specific lab protocols and breakthrough time data).[1][2][8] Impermeable lab coat or gown, long-sleeved and closed at the back.[9]Protects against skin irritation and potential allergic reactions.[2][6][8] Contaminated work clothing must not be allowed out of the workplace.[8]
Respiratory Protection NIOSH (US) or EN 149 (EU) approved respirator with a particulate filter (e.g., P2 or N95) is required when dust is generated or if ventilation is inadequate.[3][8]Prevents respiratory tract irritation.[2][6][7] Avoid breathing dust.[1][2][8]

Operational and Disposal Plans

Safe handling, storage, and disposal are critical to maintaining a safe laboratory environment and ensuring regulatory compliance.

Table 2: Handling, Storage, and Disposal Procedures

ProcedureStep-by-Step Guidance
Handling 1. Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][2][10] Ensure that eyewash stations and safety showers are readily accessible.[1][2][3] 2. Procedural Controls: Avoid dust formation and accumulation.[7] Do not get in eyes, on skin, or on clothing.[2][6] 3. Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[1][7][8] Immediately change any contaminated clothing.[8]
Storage 1. Conditions: Store in a cool, dry, and well-ventilated area.[1][2][6][7] 2. Container: Keep the container tightly closed.[1][2][6][7] 3. Security: Store in a locked-up area.[1][2][7] 4. Incompatibilities: Keep away from strong oxidizing agents and strong bases.[1]
Spill Management 1. Evacuation: Evacuate non-essential personnel from the spill area. 2. Ventilation & Ignition: Ensure adequate ventilation and remove all sources of ignition.[7] 3. Containment: Prevent the spill from entering drains.[8][11] 4. Clean-up: Carefully sweep or vacuum up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][10]
Disposal 1. Waste Classification: This material should be treated as hazardous waste.[1] 2. Procedure: Dispose of the chemical and its container at an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][2][8] 3. Containers: Do not mix with other waste. Handle uncleaned containers as you would the product itself.[8][11]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 3: First Aid Protocols

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[1][2]
Skin Contact Take off immediately all contaminated clothing.[8] Wash the affected area with plenty of soap and water.[1][2] If skin irritation or a rash occurs, get medical advice.[1][8] Wash contaminated clothing before reuse.[1][8]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the person feels unwell or if breathing is difficult, call a poison center or physician.[1][2] If not breathing, provide artificial respiration.[1]
Ingestion Clean the mouth with water and drink plenty of water afterwards.[1][2] Do not induce vomiting. Seek medical attention if symptoms occur.[1][2]

Workflow for Safe Handling

The following diagram outlines the logical workflow for handling this compound from preparation to disposal.

prep Preparation - Review SDS - Verify Emergency Equipment ppe Don Personal Protective Equipment (PPE) - Goggles/Face Shield - Gloves - Lab Coat - Respirator (if needed) prep->ppe Proceed with Caution handling Chemical Handling - Use in Fume Hood - Avoid Dust Generation - Weigh and Transfer Carefully ppe->handling Ready for Work storage Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - Store Locked Up handling->storage Store Unused Chemical decon Decontamination & Clean-up - Clean Work Area - Decontaminate Equipment handling->decon After Use spill Spill Response - Evacuate & Ventilate - Contain & Clean Up - Report Incident handling->spill If Spill Occurs doff_ppe Doff PPE - Remove and Dispose/Clean PPE - Wash Hands Thoroughly decon->doff_ppe disposal Waste Disposal - Collect in Labeled Hazardous Waste Container - Dispose via Approved Vendor doff_ppe->disposal Segregate Waste spill->decon

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.